Product packaging for Carbodenafil(Cat. No.:CAS No. 944241-52-5)

Carbodenafil

Cat. No.: B589546
CAS No.: 944241-52-5
M. Wt: 452.5 g/mol
InChI Key: BNQTXDVBJLRWNB-UHFFFAOYSA-N
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Description

Carbodenafil is a synthetic compound identified as a phosphodiesterase-5 (PDE5) inhibitor. Its core research value lies in its use as an analytical reference standard for quality control and method development, particularly in the detection and analysis of PDE5 inhibitor analogues . Chemically, this compound is characterized by a piperazine ring linked directly to a carbonyl group, a structural feature of this compound-like analogues . The compound is closely related to Sildenafil, with the primary structural difference being the replacement of the sulfonyl group with a carbonyl moiety . This places it among a class of emerging analogues that are of significant interest in analytical and forensic chemistry. A key research application for this compound and its impurities, such as Desmethyl this compound, is their use in testing and calibrating equipment to identify adulterants in health supplements . The presence of such undeclared pharmaceutical analogues in consumer products represents a known public health risk, and robust analytical methods are required for their detection . Researchers value this compound for developing these methods. This product is intended for research purposes as a reference material. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N6O3 B589546 Carbodenafil CAS No. 944241-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQTXDVBJLRWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747822
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944241-52-5
Record name Carbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Carbodenafil: A Technical Whitepaper on its Presumptive Mechanism of Action as a Phosphodiesterase Type 5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Carbodenafil and its analogues are unapproved substances that have been identified as illegal adulterants in dietary supplements. There is a lack of comprehensive, peer-reviewed pharmacological and toxicological data available for these compounds. This document summarizes the presumed mechanism of action based on the established pharmacology of approved phosphodiesterase type 5 (PDE5) inhibitors and highlights the limited existing data on this compound itself. A documented fatality has been associated with the analogue desmethyl this compound, underscoring the potential for severe adverse effects[1][2].

Executive Summary

This compound is a synthetic chemical compound structurally related to sildenafil, the active ingredient in Viagra®. It is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The core mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature. While the precise quantitative pharmacological profile of this compound is not publicly available, its presumed action as a PDE5 inhibitor forms the basis of its illicit use for erectile dysfunction. This whitepaper will provide an in-depth overview of the PDE5 inhibitory mechanism, present comparative data from approved PDE5 inhibitors, detail relevant experimental protocols, and offer visualizations of the key signaling pathways and experimental workflows.

The Nitric Oxide/cGMP Signaling Pathway

The physiological process of smooth muscle relaxation, essential for penile erection and the regulation of blood pressure, is primarily mediated by the NO/cGMP signaling cascade.

  • Initiation: The pathway is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells, often in response to sexual stimulation or other physiological signals[3].

  • sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

  • cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[3].

  • PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

  • Downstream Effects: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in calcium results in the relaxation of the smooth muscle cells[4].

  • Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs)[3]. In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation.

cluster_0 Endothelial/Nerve Cell cluster_1 Smooth Muscle Cell Nitric Oxide Synthase Nitric Oxide Synthase Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase->Nitric Oxide (NO) Produces L-Arginine L-Arginine L-Arginine->Nitric Oxide Synthase Substrate sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Promotes 5'-GMP 5'-GMP PDE5->5'-GMP to This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Mechanism of Action of this compound as a PDE5 Inhibitor

As a structural analogue of sildenafil, this compound is presumed to act as a competitive inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, it prevents the hydrolysis of cGMP. This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the downstream effects of the NO/sGC pathway, resulting in enhanced smooth muscle relaxation and vasodilation[3]. It is important to note that PDE5 inhibitors do not directly cause penile erection but rather enhance the natural erectile response to sexual stimulation, which is required to trigger the initial release of NO[3].

Quantitative Data (Comparative Analysis)

Due to its status as an unapproved and illicit substance, there is no publicly available, peer-reviewed data on the specific IC50 (half-maximal inhibitory concentration) of this compound for PDE5 or its selectivity against other PDE isozymes. For comparative purposes, the following table summarizes the pharmacological data for approved PDE5 inhibitors.

PDE5 InhibitorIC50 for PDE5 (nM)Selectivity vs. PDE1Selectivity vs. PDE6Selectivity vs. PDE11
Sildenafil 3.7~170x~10x>8000x
Vardenafil 0.7~257x~16x>1000x
Tadalafil 1.8>780x>6500x~210x
Avanafil 5.2>1000x>120x>1000x
This compound Not AvailableNot AvailableNot AvailableNot Available
Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

PDE5 Inhibition Assay (Fluorescence Polarization-Based Screening)

This protocol describes a high-throughput screening method for identifying PDE5 inhibitors, which could be adapted to quantify the inhibitory potential of this compound.

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE5A1 enzyme is diluted to a working concentration (e.g., 4 pg/µL) in assay buffer.

    • A fluorescently labeled cGMP substrate (e.g., FAM-cGMP) is diluted to a working concentration (e.g., 100 nM).

  • Compound Preparation:

    • This compound (or other test compounds) is serially diluted to create a range of concentrations for IC50 determination.

  • Enzymatic Reaction:

    • The PDE5 enzyme, FAM-cGMP substrate, and the test compound are incubated together in a microtiter plate. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • A binding agent that selectively binds to the hydrolyzed product (FAM-GMP) is added. This binding increases the molecular weight of the product.

    • The fluorescence polarization (FP) of the solution is measured. A high FP value indicates a large amount of FAM-GMP (low inhibition), while a low FP value indicates a large amount of unhydrolyzed FAM-cGMP (high inhibition).

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_workflow PDE5 Inhibition Assay Workflow prep 1. Preparation - PDE5 Enzyme - FAM-cGMP Substrate - Test Compound (this compound) reaction 2. Enzymatic Reaction Incubate Enzyme, Substrate, and Compound prep->reaction detection 3. Detection - Add Binding Agent - Measure Fluorescence Polarization reaction->detection analysis 4. Data Analysis - Calculate % Inhibition - Determine IC50 Value detection->analysis

Caption: Workflow for a fluorescence polarization-based PDE5 inhibition assay.
Determination of Phosphodiesterase Selectivity

To understand the potential for off-target effects, the selectivity of a PDE inhibitor is determined by assessing its inhibitory activity against a panel of different PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The experimental protocol is similar to the PDE5 inhibition assay described above, with the following modifications:

  • Enzyme Panel: A panel of purified recombinant PDE isozymes is used.

  • Substrate Specificity: The appropriate fluorescently labeled cyclic nucleotide substrate (cAMP or cGMP) is used for each PDE isozyme.

  • IC50 Determination: The IC50 value of the test compound is determined for each PDE isozyme.

  • Selectivity Calculation: The selectivity is expressed as the ratio of the IC50 for the target PDE (e.g., PDE5) to the IC50 for other PDE isozymes. A higher ratio indicates greater selectivity.

Toxicological Concerns and Lack of Data

The primary concern with this compound and its analogues is the complete lack of safety and toxicology data that is required for approved pharmaceutical products. The fatal case of desmethyl this compound toxicity highlights the potential for severe adverse events, which could include profound hypotension, cardiovascular collapse, and death[1][2]. Without controlled clinical trials, the full adverse effect profile, potential drug-drug interactions, and long-term health consequences of using this compound remain unknown.

Conclusion

This compound is presumed to act as a phosphodiesterase type 5 inhibitor, exerting its effects by potentiating the NO/cGMP signaling pathway. While this mechanism is well-established for approved drugs like sildenafil, the lack of specific quantitative pharmacological data and the complete absence of safety and toxicological studies on this compound make its use extremely dangerous. The presence of this compound and its analogues in unregulated supplements poses a significant public health risk. Further research is needed to fully characterize the pharmacological and toxicological profile of these unapproved substances.

References

Carbodenafil: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodenafil is a synthetic compound that has been identified as an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like other PDE5 inhibitors, this compound is believed to exert its physiological effects by enhancing the signaling pathway mediated by cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation. Due to its structural similarity to approved drugs for erectile dysfunction, this compound and its derivatives have been found as undeclared ingredients in some dietary supplements marketed for sexual enhancement.[2] This document provides a detailed overview of the chemical structure of this compound, a proposed synthetic route based on established methods for analogous compounds, and relevant experimental protocols for its analysis.

Chemical Structure

This compound is chemically designated as 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] It possesses a core pyrazolopyrimidinone scaffold, which is a key structural feature for PDE5 inhibitory activity.[4] This central ring system is substituted with a phenyl ring that is further functionalized with an ethoxy group and an N-ethylpiperazine carbonyl moiety.

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

A modern approach to the synthesis of sildenafil and its analogues involves a continuous flow process, which can offer advantages in terms of reaction time, safety, and scalability.[8] A similar strategy could be adapted for the synthesis of this compound.

The key steps in a potential synthesis are outlined below:

  • Formation of the Pyrazole Ring: Reaction of a diketoester with hydrazine to form the pyrazole ring.

  • N-methylation and Hydrolysis: Regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.

  • Nitration and Amidation: Nitration of the pyrazole carboxylic acid, followed by conversion to the corresponding carboxamide.

  • Reduction of the Nitro Group: Reduction of the nitro group to an amino group.

  • Formation of the Pyrazolopyrimidinone Core: Acylation of the amino group and subsequent cyclization to form the pyrazolopyrimidinone ring system.

  • Chlorosulfonylation: Selective chlorosulfonylation of the phenyl ring at the 5'-position.

  • Coupling with N-ethylpiperazine: Reaction of the sulfonyl chloride with N-ethylpiperazine to yield this compound.

carbodenafil_synthesis A Diketone + Hydrazine B Pyrazolopyrimidinone Core A->B Cyclization D This compound B->D Coupling C Substituted Phenyl Ring Precursor C->D

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its primary metabolite, desmethyl this compound.

ParameterValueCompoundReference
Molecular Formula C24H32N6O3This compound[3]
Molecular Weight 452.5 g/mol This compound[3]
Mean Extraction Recovery (LC-MS/MS) 83.0%This compound[9]
Molecular Formula C23H30N6O3Desmethyl this compound
Molecular Weight 438.5 g/mol Desmethyl this compound
Mean Extraction Recovery (LC-MS/MS) 76.4%Desmethyl this compound[9]
Precursor Ion (m/z) 439.4Desmethyl this compound[10]
Qualifier Ion (m/z) 311.1Desmethyl this compound[10]
Quantifier Ion (m/z) 339.2Desmethyl this compound[10]
Concentration in a Fatal Case 0.92 ± 0.13 mg/LDesmethyl this compound[1][10]

Experimental Protocols

Proposed Synthesis of the Pyrazolopyrimidinone Core (Adapted from Sildenafil Synthesis)

This protocol is a representative example for the formation of the core heterocyclic structure, adapted from known procedures for sildenafil.[5]

Materials:

  • Ethyl 3-propyl-1H-pyrazole-5-carboxylate

  • Thionyl chloride

  • Ammonia

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • 2-Ethoxybenzoyl chloride

  • Potassium tert-butoxide

Procedure:

  • Amidation: Convert the ester group of ethyl 3-propyl-1H-pyrazole-5-carboxylate to a primary amide by reacting with a suitable aminating agent, such as ammonia in a sealed tube or an autoclave.

  • Nitration: The resulting pyrazole carboxamide is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group onto the pyrazole ring.

  • Reduction: The nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Acylation and Cyclization: The aminopyrazole is acylated with 2-ethoxybenzoyl chloride. The resulting amide undergoes base-catalyzed cyclization, for example, using potassium tert-butoxide in a suitable solvent like tert-butanol, to form the pyrazolopyrimidinone ring system.

Analytical Method for the Detection of this compound and Desmethyl this compound by LC-MS/MS

The following is a summary of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous estimation of this compound and its metabolite in human plasma.[9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically in the microliter range.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound, desmethyl this compound, and an internal standard.

Sample Preparation:

  • A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma samples to isolate the analytes and remove interferences.

analytical_workflow A Plasma Sample Collection B Sample Preparation (LLE/SPE) A->B C LC-MS/MS Analysis B->C D Data Acquisition and Processing C->D E Quantification D->E

Caption: Analytical workflow for this compound detection.

Mechanism of Action: PDE5 Inhibition

This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and in the pulmonary vasculature. The mechanism of action of PDE5 inhibitors is well-established.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that result in the relaxation of smooth muscle, increased blood flow, and, in the context of erectile dysfunction, penile erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This amplification of the NO/cGMP signaling pathway enhances smooth muscle relaxation and vasodilation.

pde5_pathway cluster_pathway Mechanism of PDE5 Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition.

Conclusion

This compound is a sildenafil analogue with a pyrazolopyrimidinone core structure essential for its activity as a PDE5 inhibitor. While a specific synthesis protocol is not published, a reliable synthetic route can be proposed based on established chemical methodologies for similar compounds. The availability of validated analytical methods, such as LC-MS/MS, is crucial for the detection and quantification of this compound and its metabolites, particularly in the context of analyzing unapproved or adulterated products. Further research into the pharmacology and toxicology of this compound is necessary to fully understand its biological effects and potential risks to human health.

References

Pharmacological Profile of Carbodenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carbodenafil and its analogues are unapproved research chemicals. The information provided herein is for scientific and research purposes only and is not intended for human or veterinary use. The pharmacological and toxicological properties of these compounds have not been fully elucidated through formal clinical trials.

Introduction

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®.[1][2] Like sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[3] PDE5 inhibitors are a class of drugs used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound and its primary metabolite, desmethyl this compound (also known as northis compound), have been identified as undeclared ingredients in some "herbal" dietary supplements marketed for sexual enhancement.[5][6] The lack of regulatory oversight and undisclosed presence of these potent pharmacological agents pose a significant public health risk.[7] This guide provides a comprehensive overview of the known pharmacological profile of this compound, drawing from available data and comparative analysis with approved PDE5 inhibitors.

Chemical Identity

This compound and its desmethyl metabolite are analogues of sildenafil. Their chemical structures are presented below.

This compound

  • IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[1]

  • Molecular Formula: C₂₄H₃₂N₆O₃[1]

  • Molecular Weight: 452.5 g/mol [1]

Desmethyl this compound (Northis compound)

  • IUPAC Name: 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[5]

  • Molecular Formula: C₂₃H₃₀N₆O₃[5]

  • Molecular Weight: 438.5 g/mol [5]

Pharmacodynamics

Mechanism of Action: PDE5 Inhibition

The mechanism of action of this compound is presumed to be identical to that of other PDE5 inhibitors.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[8] NO activates the enzyme guanylate cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3] cGMP is a second messenger that mediates smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[8]

The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes cGMP to the inactive GMP.[4] By competitively inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile effects of nitric oxide.[3] It is important to note that PDE5 inhibitors do not induce erections directly; sexual stimulation is a prerequisite for their pharmacological effect.[8]

PDE5_Inhibition_Pathway cluster_0 Physiological Cascade of Erection cluster_1 Mechanism of PDE5 Inhibition Sexual\nStimulation Sexual Stimulation Nitric Oxide (NO)\nRelease Nitric Oxide (NO) Release Sexual\nStimulation->Nitric Oxide (NO)\nRelease Guanylate Cyclase\n(Active) Guanylate Cyclase (Active) Nitric Oxide (NO)\nRelease->Guanylate Cyclase\n(Active) Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation PDE5 PDE5 cGMP->PDE5 Hydrolysis Erection Erection Smooth Muscle\nRelaxation->Erection GMP (Inactive) GMP (Inactive) PDE5->GMP (Inactive) This compound This compound This compound->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition by this compound.
Selectivity Profile

The clinical efficacy and adverse effect profile of PDE5 inhibitors are influenced by their selectivity for PDE5 over other phosphodiesterase isoenzymes. While the specific selectivity profile of this compound has not been formally studied, it is anticipated to be similar to other sildenafil analogues. For context, the selectivity of approved PDE5 inhibitors is presented in the table below.

PDE Isoenzyme Sildenafil Selectivity (Fold vs. PDE5) Vardenafil Selectivity (Fold vs. PDE5) Tadalafil Selectivity (Fold vs. PDE5)
PDE1 1015>750
PDE2 >8000>1000>1000
PDE3 >8000>1000>1000
PDE4 >8000>1000>1000
PDE6 (Retina) 1016>750
PDE11 (Testis, Prostate) >80>10007.1
Data extrapolated from publicly available comparative studies on approved PDE5 inhibitors.

Inhibition of PDE6 is associated with transient visual disturbances, while inhibition of PDE11 may be linked to myalgia.[9]

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are not available. The following information is based on data from a single fatal case of desmethyl this compound toxicity and comparative data from approved PDE5 inhibitors.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of this compound has not been characterized. For comparison, sildenafil is rapidly absorbed, with a mean absolute bioavailability of approximately 41%.[10] It is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[10] The major metabolite of sildenafil is N-desmethyl sildenafil, which has about 50% of the potency of the parent compound.[11] Sildenafil and its metabolites are primarily excreted in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%).[11] It is plausible that this compound follows a similar metabolic pathway, given that its primary identified metabolite is desmethyl this compound.

Known Toxicological Data

A fatal case of acute desmethyl this compound toxicity has been reported in a 34-year-old male.[6] The concentration of desmethyl this compound in the postmortem blood was quantified, providing the only known quantitative toxicokinetic data point for this compound.

Compound Parameter Value Reference
Desmethyl this compoundFatal Blood Concentration0.92 ± 0.13 mg/L[12]

For comparison, a 50 mg oral dose of sildenafil typically results in a peak plasma concentration of approximately 0.15 mg/L.[12]

Adverse Effects and Drug Interactions

The adverse effects of this compound have not been systematically studied. However, based on its mechanism of action as a PDE5 inhibitor, the following adverse effects, common to this class of drugs, can be anticipated:

  • Headache[13]

  • Flushing[13]

  • Dyspepsia[13]

  • Nasal congestion[4]

  • Abnormal vision[13]

  • Dizziness[4]

  • Back pain and myalgia[4]

A significant and potentially fatal drug interaction can occur when PDE5 inhibitors are co-administered with organic nitrates (e.g., nitroglycerin).[4] The synergistic effect on cGMP levels can lead to a profound and life-threatening drop in blood pressure.[4]

Experimental Protocols

The following protocol is based on the methodology used for the detection and quantification of desmethyl this compound in a postmortem blood sample from a fatal intoxication case.[12]

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of the biological sample (e.g., blood) into a 13 x 100 mm screw-top test tube.

  • Fortify the sample with an appropriate internal standard (e.g., 10 µL of diphenhydramine-D3 at 400 µg/L).

  • Add 100 µL of saturated sodium borate buffer.

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of n-butyl chloride.

  • Cap the tube and place it on a rotary mixer for 20 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Transfer the organic layer to a new 13 x 100 mm screw-top test tube.

  • Add 50 µL of 0.1 M HCl to the organic layer.

  • Vortex for 10 seconds.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Discard the organic layer.

  • Evaporate the aqueous layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: Agilent 1290 HPLC with an Agilent Zorbax C18 column (3.0 x 100 mm, 3.5 µm particles) coupled to a tandem mass spectrometer.[12]

  • Mobile Phase:

    • Solvent A: 7 mM ammonium formate

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-3.5 min: 10% to 95% B

    • 3.5-6 min: Hold at 95% B

    • 6-6.1 min: 95% to 10% B

    • 6.1-10 min: Hold at 10% B

  • Mass Spectrometry: Operated in positive ion mode with appropriate precursor and product ion transitions for desmethyl this compound and the internal standard.

Experimental_Workflow Biological Sample\n(e.g., Blood) Biological Sample (e.g., Blood) Liquid-Liquid\nExtraction Liquid-Liquid Extraction Biological Sample\n(e.g., Blood)->Liquid-Liquid\nExtraction Sample Prep LC-MS/MS\nAnalysis LC-MS/MS Analysis Liquid-Liquid\nExtraction->LC-MS/MS\nAnalysis Injection Data Acquisition\nand Processing Data Acquisition and Processing LC-MS/MS\nAnalysis->Data Acquisition\nand Processing Compound Identification\nand Quantification Compound Identification and Quantification Data Acquisition\nand Processing->Compound Identification\nand Quantification

Caption: Workflow for identifying an unknown compound in a sample.

Conclusion

This compound is a potent, unapproved analogue of sildenafil that acts as a PDE5 inhibitor. Due to its illicit use in dietary supplements, it represents a significant risk to public health. While its pharmacological profile is presumed to be similar to that of approved PDE5 inhibitors, a lack of formal studies means that its specific pharmacokinetic, pharmacodynamic, and toxicological properties are not well-defined. The analytical methods outlined in this guide can be used for the detection and quantification of this compound and its metabolites in biological matrices, which is crucial for forensic and clinical toxicology. Further research is necessary to fully characterize the pharmacological profile and potential risks associated with this compound and its analogues.

References

An In-depth Technical Guide to Carbodenafil and its Primary Metabolite, Desmethyl Carbodenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodenafil is a potent sildenafil analogue, and its primary metabolite, desmethyl this compound, has been identified as an unapproved pharmaceutical ingredient in various consumer products. Both compounds are inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This technical guide provides a comprehensive overview of this compound and desmethyl this compound, including their chemical properties, pharmacological effects, and analytical methodologies for their detection and quantification. Detailed experimental protocols for relevant assays and visualizations of key pathways and workflows are presented to support further research and development in this area.

Introduction

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. Like sildenafil, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary metabolite, desmethyl this compound, is formed through N-demethylation and also exhibits PDE5 inhibitory activity.[1] These compounds have been illicitly included in dietary supplements and other products marketed for male enhancement, raising significant public health and safety concerns.[2] A fatal case of desmethyl this compound toxicity has been documented, underscoring the need for a thorough understanding of these substances.[3]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and desmethyl this compound. It covers their mechanism of action, pharmacological properties, and the analytical methods used for their characterization.

Chemical and Physical Properties

This compound and desmethyl this compound are derivatives of sildenafil. The key structural difference is the modification of the piperazine ring. In desmethyl this compound, the N-methyl group on the piperazine ring of sildenafil is absent.[4]

Table 1: Chemical and Physical Properties

PropertyThis compoundDesmethyl this compound
IUPAC Name 5-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one5-(2-ethoxy-5-(piperazine-1-carbonyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular Formula C24H32N6O4SC22H26N6O3
Molecular Weight 500.62 g/mol 438.5 g/mol [4]
CAS Number 944241-52-5[1]147676-79-7[4]

Pharmacology

Mechanism of Action

The primary mechanism of action for this compound and desmethyl this compound is the inhibition of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation.[6] Elevated cGMP levels in smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, activate protein kinase G (PKG).[5] This activation leads to a cascade of events resulting in smooth muscle relaxation and vasodilation.[6]

Figure 1: Simplified PDE5 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound / Desmethyl this compound This compound->PDE5 Inhibits

Figure 1: Simplified PDE5 Signaling Pathway
Potency and Selectivity

While specific IC50 values for this compound and desmethyl this compound against a full panel of PDE isoenzymes are not publicly available, their potency is reported to be comparable to that of sildenafil.[4] Sildenafil exhibits high potency for PDE5 with an IC50 value of approximately 5.22 nM.[1] The selectivity of sildenafil for PDE5 is significantly higher than for other PDE isoenzymes, which is a crucial factor in its safety profile.[1] It is approximately 10-fold more selective for PDE5 than for PDE6, which is involved in retinal phototransduction, and over 4,000-fold more selective for PDE5 over PDE3, which is involved in cardiac contractility.[1]

Table 2: In Vitro Potency of Sildenafil Against PDE Isoenzymes

PDE IsoenzymeSildenafil IC50 (nM)Biological Relevance
PDE1> 1,000Ca2+/calmodulin-stimulated, various tissues
PDE2> 1,000cGMP-stimulated, various tissues
PDE3> 4,000cGMP-inhibited, cardiovascular tissue, platelets
PDE4> 1,000cAMP-specific, inflammatory cells, airway smooth muscle
PDE5 5.22 cGMP-specific, corpus cavernosum, pulmonary vasculature
PDE6~50cGMP-specific, retinal photoreceptors
PDE11~100Dual-substrate, skeletal muscle, prostate, testis

Note: Data for sildenafil is used as a proxy due to the lack of specific data for this compound and desmethyl this compound.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound and desmethyl this compound. In a fatal case of desmethyl this compound toxicity, the postmortem blood concentration was determined to be 0.92 ± 0.13 mg/L.[7] For comparison, a standard oral dose of 50 mg of sildenafil results in peak plasma concentrations of approximately 0.15 mg/L.[7] This suggests that the fatal concentration of desmethyl this compound is significantly higher than the therapeutic concentrations of sildenafil.

The metabolism of this compound is expected to be similar to that of sildenafil, which is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[1] The major metabolite of sildenafil is N-desmethylsildenafil, which has a PDE5 inhibitory potency of approximately 50% of the parent drug.[1]

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the in vitro potency of test compounds against PDE5 using a fluorescence polarization (FP) assay.

Figure 2: Experimental Workflow for PDE5 Inhibition Assay (FP) Start Start Prepare_Reagents Prepare Reagents: - PDE5 Enzyme - Fluorescent cGMP Substrate - Assay Buffer - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds (serial dilutions) into 384-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add PDE5 Enzyme to wells Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (e.g., 15 min at RT) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorescent cGMP Substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate (e.g., 60 min at RT) Add_Substrate->Incubate_2 Add_Binding_Agent Add Binding Agent (binds to hydrolyzed substrate) Incubate_2->Add_Binding_Agent Incubate_3 Incubate (e.g., 30 min at RT) Add_Binding_Agent->Incubate_3 Read_FP Read Fluorescence Polarization on a plate reader Incubate_3->Read_FP Analyze_Data Analyze Data: - Plot % inhibition vs. [Compound] - Calculate IC50 value Read_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental Workflow for PDE5 Inhibition Assay (FP)

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescein-labeled cGMP substrate

  • PDE assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound, desmethyl this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.

  • Add 10 µL of diluted PDE5 enzyme to each well.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorescein-labeled cGMP substrate to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and add the binding agent according to the manufacturer's instructions.

  • Incubate for a further 30 minutes at room temperature.

  • Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification in Biological Samples by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and desmethyl this compound in human plasma.[4]

Figure 3: Workflow for LC-MS/MS Quantification Start Start Sample_Collection Collect Plasma Sample Start->Sample_Collection Spike_IS Spike with Internal Standard (e.g., Sildenafil-d8) Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate to Dryness and Reconstitute in Mobile Phase Supernatant_Transfer->Evaporate_Reconstitute LC_Injection Inject onto LC System Evaporate_Reconstitute->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 column) LC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (MRM mode) Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis: - Integrate peak areas - Construct calibration curve - Quantify analytes MS_Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for LC-MS/MS Quantification

Materials and Reagents:

  • Human plasma

  • This compound and desmethyl this compound reference standards

  • Internal standard (IS), e.g., sildenafil-d8

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from endogenous interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound501.2[To be determined empirically]
Desmethyl this compound439.2283.1
Sildenafil-d8 (IS)483.3283.2

Note: The precursor and product ions for this compound need to be determined experimentally.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound and desmethyl this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound and its primary metabolite, desmethyl this compound, are potent PDE5 inhibitors that pose a significant health risk due to their illicit presence in consumer products. This technical guide has provided a detailed overview of their chemical properties, pharmacological mechanism of action, and analytical methods for their detection and quantification. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists working to understand the pharmacology and toxicology of these unapproved drug analogues. Further research is warranted to fully characterize the in vitro and in vivo pharmacological profiles of this compound and desmethyl this compound, including their selectivity for all PDE isoenzymes, to better assess their potential for adverse effects.

References

In-Vitro Characterization of Carbodenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally analogous to sildenafil. Its in-vitro characterization is crucial for understanding its pharmacological profile, including potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close analogues and the well-characterized PDE5 inhibitor, sildenafil, to provide a thorough comparative analysis.

Biochemical Activity and Potency

This compound and its analogues are potent inhibitors of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme.

Table 1: In-Vitro PDE5 Inhibitory Potency of this compound Analogues and Sildenafil

CompoundPDE5 IC50 (nM)Notes
Dimethyldithiodenafil0.20An analogue of this compound.
Desmethylthis compoundComparable to SildenafilSpecific IC50 value not reported in peer-reviewed literature.[1]
N-Desmethylsildenafil~7.0 - 8.0A major metabolite of sildenafil with approximately 50% of its in-vitro activity. Sildenafil's IC50 is reported to be in the range of 3.5-4.0 nM.[2]
Sildenafil3.5 - 4.0A well-characterized PDE5 inhibitor, used as a reference compound.[2][3]

Selectivity Profile

The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for PDE5 over other phosphodiesterase isoforms. Cross-reactivity with other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE1 can lead to vasodilation and tachycardia.[4]

Table 2: In-Vitro Selectivity Profile of Sildenafil

PDE IsoformSildenafil IC50 (nM)Selectivity Ratio (IC50 PDE isoform / IC50 PDE5)
PDE1280~80
PDE2>10,000>2857
PDE3>10,000>2857
PDE4>10,000>2857
PDE5 3.5 1
PDE635~10
PDE11>10,000>2857

Experimental Protocols

The following protocols describe standard in-vitro assays for characterizing PDE5 inhibitors like this compound.

Phosphodiesterase 5 (PDE5) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5. A common method is the Fluorescence Polarization (FP) assay.

Principle: The assay is based on the competition between a fluorescently labeled cGMP (tracer) and the test compound for the active site of the PDE5 enzyme. When the tracer is bound to the larger PDE5 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When the tracer is displaced by an inhibitor, it tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound or its analogues) dissolved in DMSO

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the assay buffer, recombinant PDE5 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the fluorescently labeled cGMP substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

PDE5_Inhibition_Assay A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Dispense Reagents into Microplate A->B C Incubate at Room Temperature B->C D Read Fluorescence Polarization C->D E Data Analysis (IC50 Determination) D->E

PDE5 Enzyme Inhibition Assay Workflow.

Cellular cGMP Measurement Assay

This assay determines the effect of the test compound on intracellular cGMP levels in a cellular context.

Principle: Cells that endogenously or recombinantly express PDE5 are stimulated to produce cGMP. The cells are then treated with the test compound, and the resulting changes in intracellular cGMP levels are measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a reporter gene assay.

Materials:

  • Cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells)

  • Cell culture medium and supplements

  • cGMP-stimulating agent (e.g., sodium nitroprusside, a nitric oxide donor)

  • Test compound (this compound or its analogues)

  • Cell lysis buffer

  • cGMP immunoassay kit

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with a cGMP-stimulating agent.

  • After stimulation, lyse the cells to release intracellular cGMP.

  • Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Plot the cGMP concentration against the log of the inhibitor concentration to determine the compound's effect on cellular cGMP levels.

Workflow Diagram:

Cellular_cGMP_Assay A Cell Seeding and Culture B Pre-treatment with Inhibitor A->B C Stimulation of cGMP Production B->C D Cell Lysis C->D E cGMP Quantification (ELISA) D->E F Data Analysis E->F

Cellular cGMP Measurement Assay Workflow.

Mechanism of Action: cGMP Signaling Pathway

This compound, as a PDE5 inhibitor, exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway.

Pathway Description:

  • Nerve stimulation (e.g., during sexual arousal) triggers the release of nitric oxide (NO) from nerve endings and endothelial cells.

  • NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Increased levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets.

  • This phosphorylation cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.

  • Phosphodiesterase type 5 (PDE5) specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.

  • This compound inhibits PDE5, preventing the breakdown of cGMP and thereby prolonging the vasodilatory effects.

Signaling Pathway Diagram:

cGMP_Signaling_Pathway cluster_0 Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to NO Nitric Oxide (NO) NO->sGC Activates This compound This compound This compound->PDE5 Inhibits

The cGMP Signaling Pathway and the Site of Action of this compound.

Conclusion

The in-vitro characterization of this compound and its analogues reveals their potent inhibitory activity against PDE5. While a specific IC50 value for this compound remains to be conclusively reported in peer-reviewed literature, the available data on its analogues suggest a potency comparable to or even exceeding that of sildenafil. A comprehensive understanding of the in-vitro pharmacology of these compounds, obtained through the standardized assays described herein, is essential for their further development and for ensuring the safety and efficacy of any potential therapeutic applications. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development focused on PDE5 inhibitors.

References

Carbodenafil: A Technical Whitepaper on its Role as a Phosphodiesterase-5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Carbodenafil is a structural analogue of sildenafil and is not approved for human use. This document is intended for research and informational purposes only. The quantitative data presented for inhibitory activity and pharmacokinetics are based on its close analogue, sildenafil, due to the limited publicly available data for this compound itself.

Introduction

This compound is a synthetic compound chemically related to sildenafil, the active ingredient in Viagra®. Like sildenafil, this compound functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of blood flow in various tissues.[1] PDE5 inhibitors are a class of drugs primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2] This technical guide provides an in-depth overview of the core pharmacology of this compound as a PDE5 inhibitor, including its mechanism of action, available analytical methodologies, and representative data from its class of compounds.

Mechanism of Action: The cGMP Signaling Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP).[3] cGMP is a second messenger that induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and leading to an erection.

PDE5 is the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[4] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the smooth muscle relaxation and inflow of blood.[5] It is important to note that PDE5 inhibitors do not directly cause erections but rather amplify the natural erectile response to sexual stimulation.

cGMP_Signaling_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Releases

Figure 1: cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data (Representative Data from Sildenafil)

Due to the scarcity of publicly available, peer-reviewed data on the specific quantitative pharmacology of this compound, the following tables summarize representative data for its close structural and functional analogue, sildenafil. This data is provided for comparative and informational purposes.

Table 1: In Vitro PDE5 Inhibitory Activity of Sildenafil
ParameterValueReference Compound
IC50 for PDE5 3.7 nMSildenafil

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

Table 2: Selectivity Profile of Sildenafil for Various PDE Isozymes
PDE IsozymeIC50 (nM)Selectivity (fold vs. PDE5)
PDE1 220~59x
PDE2 >10,000>2700x
PDE3 >10,000>2700x
PDE4 >10,000>2700x
PDE5 3.71x
PDE6 22~6x
PDE11 740~200x

Data compiled from various sources.[7][8] Selectivity is crucial in minimizing off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[7]

Table 3: Pharmacokinetic Properties of Sildenafil (Oral Administration)
ParameterValueDescription
Bioavailability ~40%The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect.
Tmax (Time to peak plasma concentration) ~1 hourTime taken to reach the maximum concentration in plasma after administration.
Plasma Half-life (t1/2) 3-5 hoursThe time required for the concentration of the drug in the plasma to be reduced by half.
Metabolism Primarily by hepatic CYP3A4 and CYP2C9 enzymes.The process of chemical modification of the drug by the body.[9]
Excretion Primarily as metabolites in feces (~80%) and urine (~13%).The process of removing the drug and its metabolites from the body.

Pharmacokinetic parameters can be influenced by factors such as age, food intake, and co-administration of other drugs.[10]

Experimental Protocols

Quantification of this compound and Desmethyl this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous estimation of this compound and its active metabolite, desmethyl this compound.[11]

4.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma in a clean tube, add an internal standard.

  • Alkalinize the plasma sample.

  • Add 3 mL of extraction solvent (e.g., a mixture of hexane and dichloromethane).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Column: ACE, CN analytical column.[11]

  • Mobile Phase: A mixture of 75% acetonitrile and 25% ammonium formate.[11]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: 4.0 minutes.[11]

4.1.3. Mass Spectrometric Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, desmethyl this compound, and the internal standard.

4.1.4. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability over a concentration range relevant for pharmacokinetic studies (e.g., 2.00 to 1000 ng/mL).[11]

LCMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow for this compound Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into HPLC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Figure 2: Logical workflow for the quantification of this compound in biological samples.

In Vitro PDE5 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against the PDE5 enzyme.

4.2.1. Materials

  • Recombinant human PDE5 enzyme.

  • cGMP (substrate).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2).

  • Detection reagents (e.g., a kit that measures the amount of GMP produced or remaining cGMP).

  • 96-well microplate.

  • Microplate reader.

4.2.2. Procedure

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PDE5 enzyme, and the different concentrations of this compound. Include control wells with no inhibitor and wells with no enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding cGMP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Add the detection reagents according to the manufacturer's instructions to quantify the amount of GMP produced.

  • Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

4.2.3. Data Analysis

  • Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

References

Structural Elucidation of Novel Carbodenafil Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel carbodenafil analogues. As clandestine manufacturers continue to synthesize new derivatives of phosphodiesterase type 5 (PDE-5) inhibitors to circumvent regulations, robust analytical strategies are paramount for their identification and characterization. This document outlines the key experimental protocols and data presentation formats necessary for this critical work.

Introduction to this compound and its Analogues

This compound is a potent synthetic PDE-5 inhibitor, structurally related to sildenafil. Its analogues are often discovered as undeclared ingredients in dietary supplements and herbal products marketed for male enhancement.[1][2] These unauthorized analogues pose a significant health risk due to their unknown pharmacological and toxicological profiles.[1][3] The structural modifications can alter the compound's efficacy, selectivity, and metabolism, leading to unpredictable adverse effects. A fatal case of intoxication has been linked to desmethyl this compound, an unapproved sildenafil analogue, highlighting the potential dangers.[4]

The structural elucidation of these novel compounds is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often the initial step for separation, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for detailed structural characterization.[3][5][6]

Analytical Workflow for Structural Elucidation

The general workflow for identifying and characterizing a novel this compound analogue involves sample preparation, chromatographic separation, and spectroscopic analysis. Each step provides crucial information that, when combined, leads to the unambiguous determination of the molecular structure.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Screening and Separation cluster_2 Structural Identification cluster_3 Final Confirmation Sample_Extraction Sample Extraction (e.g., Sonication in ACN:H2O) Filtration Filtration (0.2 µm PTFE filter) Sample_Extraction->Filtration LC_UV LC-UV Screening Filtration->LC_UV LC_MS LC-MS/MS Analysis (Precursor/Product Ion Scans) LC_UV->LC_MS HRMS High-Resolution MS (HRMS) (Elemental Composition) LC_MS->HRMS NMR NMR Spectroscopy (1D & 2D Experiments) HRMS->NMR FTIR FTIR Spectroscopy (Functional Groups) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Reference_Standard_Synthesis Reference Standard Synthesis (Optional) Structure_Elucidation->Reference_Standard_Synthesis

Caption: General experimental workflow for the elucidation of novel this compound analogues.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate structural elucidation. The following sections provide an overview of the primary techniques employed.

Sample Preparation

A standardized sample preparation protocol is essential for consistent results. For solid dosage forms like capsules or tablets, the contents are first homogenized.

  • Extraction: A known weight of the homogenized sample (e.g., 0.10 g) is suspended in a suitable solvent mixture, typically acetonitrile and water (1:1, v/v).[7] Sonication for approximately 30 minutes is used to ensure complete extraction of the analyte.

  • Centrifugation and Filtration: The extract is then centrifuged to pellet insoluble excipients. The supernatant is filtered through a 0.2 µm polytetrafluoroethylene (PTFE) filter to remove any remaining particulate matter before injection into the analytical instruments.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the detection and preliminary characterization of unknown analogues.

  • Chromatographic Conditions: A C18 column is typically used for separation with a gradient elution profile. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry Parameters: Electrospray ionization (ESI) in positive ion mode is commonly used. A full scan is performed to detect all ionizable compounds. Data-dependent MS/MS is then employed to obtain fragmentation patterns of the detected peaks.[7] For screening unknown analogues, precursor ion and neutral loss scans can be particularly informative.[8]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent ion and its fragments.

  • Instrumentation: Time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to achieve mass accuracies of less than 5 ppm.[7]

  • Data Analysis: The accurate mass measurements are used to calculate the elemental formula of the unknown compound. This information is critical for distinguishing between isobaric compounds and confirming the proposed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: The unknown compound is typically isolated using semi-preparative HPLC to obtain a sufficient quantity for NMR analysis. The purified sample is then dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a solution.

  • Data Interpretation: Characteristic absorption bands can confirm the presence of key functional groups such as carbonyls (-C=O), sulfonyls (-S=O), and amines (-N-H).[9]

Data Presentation

Clear and concise presentation of quantitative data is essential for comparison and interpretation.

Mass Spectrometry Data

The fragmentation patterns observed in MS/MS experiments provide valuable structural information. A table summarizing the key fragments of this compound and a known analogue is presented below.

Compound Precursor Ion (m/z) Key Fragment Ions (m/z) Interpretation of Fragments
This compound 489.2312.1, 283.1, 177.1, 100.1Cleavage of the piperazine ring and ethoxyphenyl group.
Desmethyl this compound 475.2298.1, 283.1, 163.1, 86.1Similar fragmentation to this compound with a mass shift corresponding to the loss of a methyl group.[4]
Dithio-desmethylthis compound 523.2344.1, 315.1, 179.1, 114.1Fragmentation pattern indicates modifications to both the piperazine and the core ring structure.[5]
NMR Spectroscopy Data

A detailed table of ¹H and ¹³C NMR chemical shifts is the standard for presenting NMR data. The following is a hypothetical example for a novel this compound analogue.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HMBC Correlations (¹H → ¹³C)
1-155.2-
2-CH₂4.25 (t)68.9C1, C3
3-CH₃1.89 (s)22.5C2, C4
............

Signaling Pathway

This compound and its analogues exert their therapeutic effect by inhibiting PDE-5, an enzyme involved in the nitric oxide (NO) signaling pathway in smooth muscle cells.

PDE5_Inhibition_Pathway cluster_pathway Nitric Oxide Signaling Pathway cluster_inhibition PDE-5 Inhibition NO_Stimulation Nitric Oxide (NO) Stimulation sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Stimulation->sGC_Activation GTP_to_cGMP GTP → cGMP sGC_Activation->GTP_to_cGMP PKG_Activation Protein Kinase G (PKG) Activation GTP_to_cGMP->PKG_Activation PDE5 PDE-5 GTP_to_cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG_Activation->Smooth_Muscle_Relaxation cGMP_Hydrolysis cGMP → 5'-GMP (Inactive) PDE5->cGMP_Hydrolysis Carbodenafil_Analogue This compound Analogue Carbodenafil_Analogue->PDE5

Caption: Mechanism of action of this compound analogues via PDE-5 inhibition.

Conclusion

The structural elucidation of novel this compound analogues is a complex analytical challenge that requires a multi-technique approach. The integration of data from LC-MS, HRMS, NMR, and FTIR is essential for unambiguous structure determination. The methodologies and data presentation formats outlined in this guide provide a framework for researchers, scientists, and drug development professionals to effectively identify and characterize these potentially harmful substances. The continued development of analytical methods is crucial for keeping pace with the emergence of new and illicit PDE-5 inhibitor analogues.[7]

References

Carbodenafil: A Technical Guide to its Physical and Chemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Carbodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Structurally analogous to sildenafil, this compound is of significant interest to researchers in drug development and medicinal chemistry for its potential therapeutic applications and as a reference standard in analytical toxicology. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as Fondenafil, is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidin-7-one class of molecules. Its core structure is designed to mimic cGMP, allowing it to competitively bind to and inhibit the PDE5 enzyme.

Identifiers and Molecular Characteristics

The fundamental chemical identifiers and computed molecular properties of this compound are summarized in the table below. These properties are essential for its characterization and for computational modeling studies.

PropertyValueReference
IUPAC Name 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[1]
Molecular Formula C₂₄H₃₂N₆O₃[1]
Molecular Weight 452.5 g/mol [1]
Canonical SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C[1]
InChI Key BNQTXDVBJLRWNB-UHFFFAOYSA-N[1]
CAS Number 944241-52-5[1]
XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 7[1]

Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[3]

The mechanism of action is initiated by the release of nitric oxide (NO) in response to stimuli, such as sexual stimulation in the corpus cavernosum.[4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[5][6]

By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the signaling cascade.[6][7] This leads to increased blood flow to the respective tissues.

PDE5_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_cGMP_production cGMP Production cluster_downstream Downstream Effects cluster_degradation cGMP Degradation & Inhibition Stimulus Stimulus (e.g., Nerve Impulses) NO_Synthase Nitric Oxide Synthase (NOS) Stimulus->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP Guanosine Triphosphate (GTP) cGMP Cyclic Guanosine Monophosphate (cGMP) GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Five_GMP 5'-GMP (inactive) cGMP->Five_GMP degraded by Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation PDE5 Phosphodiesterase 5 (PDE5) This compound This compound This compound->PDE5 inhibits

Figure 1: this compound's role in the cGMP signaling pathway.

Experimental Protocols

The characterization and quantification of this compound in various matrices, particularly in dietary supplements and biological samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[8]

Quantification of this compound in Herbal Dietary Supplements by HPLC-UV

This protocol outlines a general method for the quantification of this compound in solid dosage forms, adapted from methodologies for similar PDE5 inhibitors.[4]

3.1.1. Sample Preparation

  • Homogenization: Accurately weigh and finely powder the sample (e.g., tablets or capsule contents).

  • Extraction: Transfer a known amount of the homogenized powder (e.g., 100 mg) to a volumetric flask. Add a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to dissolve the active ingredient.[9]

  • Sonication and Centrifugation: Sonicate the mixture for approximately 30 minutes to ensure complete extraction.[9] Centrifuge the resulting suspension at high speed (e.g., 6000 rpm) for 5-10 minutes to pelletize insoluble excipients.[9]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.1.2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[10]

  • Mobile Phase: A gradient elution is often employed. For instance, a mobile phase consisting of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) can be used.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Detection Wavelength: Detection is commonly set around 230 nm, where the pyrazolopyrimidinone chromophore exhibits strong absorbance.[11][12]

  • Quantification: A calibration curve is constructed using certified reference standards of this compound at various concentrations to quantify the amount in the sample.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_quantification Quantification Start Homogenize Sample (Tablet/Capsule) Extraction Solvent Extraction (e.g., ACN:H2O) Start->Extraction Sonication Sonication (30 min) Extraction->Sonication Centrifugation Centrifugation (~6000 rpm) Sonication->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Injection into HPLC HPLC_Vial->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Data_Analysis Data Acquisition & Quantification Detection->Data_Analysis Result Determine this compound Concentration Data_Analysis->Result Calibration_Curve Prepare Calibration Curve (Reference Standards) Calibration_Curve->Data_Analysis

Figure 2: A generalized workflow for HPLC-UV analysis of this compound.
Structural Elucidation by Spectroscopic Methods

For the definitive identification and structural confirmation of this compound, especially in the context of identifying unknown analogues, a combination of spectroscopic techniques is employed.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the overall molecular framework.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic absorption bands for carbonyl (C=O), amine (N-H), and aromatic (C=C) groups can confirm key structural features of this compound.[13][15]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule and its fragments, which allows for the confirmation of the elemental composition and aids in structural elucidation.[13][16]

Conclusion

This compound remains a compound of high interest for its potent PDE5 inhibitory activity. This guide has provided a consolidated resource on its chemical and physical properties, a detailed explanation of its mechanism of action within the cGMP signaling pathway, and comprehensive outlines of experimental protocols for its quantification and structural characterization. The provided data and methodologies are intended to support further research and development efforts involving this compound and related compounds. As with any unapproved substance, appropriate safety and handling precautions should be observed during research activities.

References

Methodological & Application

Application Note: Development and Validation of an Analytical Method for Carbodenafil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive and robust analytical method for the quantification of carbodenafil in various matrices, including human plasma and dietary supplements. This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor and an analogue of sildenafil.[1][2] The increasing prevalence of this compound as an undeclared ingredient in herbal supplements necessitates reliable analytical methods for its detection and quantification to ensure consumer safety and support pharmacokinetic studies.[1][2][3] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method has been validated for key analytical parameters including linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. As a PDE5 inhibitor, it is used to treat erectile dysfunction.[1] However, its unapproved and undisclosed presence in dietary supplements poses a significant health risk to consumers who may be unaware of its potential side effects and contraindications.[2][4] Therefore, the development of reliable and validated analytical methods is crucial for regulatory bodies and researchers to identify and quantify this compound in various samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of PDE5 inhibitors and their analogues due to its high sensitivity, selectivity, and speed.[1][2][3][5] This application note describes a complete workflow, from sample preparation to data analysis, for the determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest. Two primary methods are presented here: Liquid-Liquid Extraction (LLE) for plasma samples and a QuEChERS-based method for solid dietary supplements.

Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma [1]

  • To 200 µL of human plasma in a clean microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., sildenafil-d8).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction for Dietary Supplements [6]

  • Homogenize the solid supplement sample (e.g., tablets or capsules) into a fine powder.

  • Weigh 1 gram of the homogenized powder into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A0.1% Formic acid in Water[7][8]
Mobile Phase B0.1% Formic acid in Acetonitrile[8]
Flow Rate0.3 mL/min[3]
Injection Volume5 µL
Column Temperature40°C[7]
Gradient ElutionStart at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[7]
Capillary Voltage3.5 kV
Gas Temperature350°C[7]
Gas Flow10 L/min
Nebulizer Pressure45 psi
MS/MS ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound489.3151.1, 283.225, 15
Sildenafil-d8 (IS)483.3283.2, 100.120, 30

Method Validation

The analytical method was validated according to international guidelines to ensure its reliability and suitability for its intended purpose.[9][10]

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.4 mg/kg[2][3]
Limit of Quantitation (LOQ)1.2 mg/kg[2][3]
Accuracy (% Recovery)80 - 110%[2][3]
Precision (% RSD)< 15%[2][3]
Mean Extraction Recovery (Plasma)This compound: 83.0%, Desmethyl this compound: 76.4%[1]

Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_supplement Dietary Supplement plasma Human Plasma add_is_p Add Internal Standard plasma->add_is_p lle Liquid-Liquid Extraction add_is_p->lle evap_p Evaporation lle->evap_p recon_p Reconstitution evap_p->recon_p analysis LC-MS/MS Analysis recon_p->analysis supplement Homogenized Supplement quechers QuEChERS Extraction supplement->quechers dspe Dispersive SPE quechers->dspe dspe->analysis

Caption: Sample Preparation Workflow for this compound Analysis.

Analytical_Workflow start Sample Receipt prep Sample Preparation (LLE or QuEChERS) start->prep lc_separation LC Separation (C18 Column) prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis report Reporting data_analysis->report

Caption: Overall Analytical Workflow for this compound Quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of this compound in human plasma and dietary supplements. The detailed protocols for sample preparation and instrumental analysis, along with the validation data, demonstrate the method's suitability for routine analysis, pharmacokinetic studies, and regulatory compliance monitoring. The high specificity and sensitivity of the method make it a valuable tool for detecting and quantifying this unapproved PDE5 inhibitor.[1]

References

Application Notes and Protocols for LC-MS/MS Quantification of Carbodenafil in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil, used in the treatment of erectile dysfunction. Its increasing use necessitates a reliable and sensitive method for its quantification in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1] This document provides a detailed protocol for the quantification of this compound and its active metabolite, desmethyl this compound, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is characterized by high sensitivity, specificity, and rapid analysis time, making it suitable for high-throughput applications.[1]

Signaling Pathway of this compound

This compound, as a PDE5 inhibitor, exerts its pharmacological effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. The accumulation of cGMP leads to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound enhances the effect of cGMP, leading to a sustained physiological response.

PDE5_Inhibition_Pathway cluster_pre Physiological Stimulus cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual_Stimulation->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to GMP GMP PDE5->GMP Degrades cGMP to This compound This compound This compound->PDE5 Inhibits

Mechanism of action of this compound as a PDE5 inhibitor.

Experimental Protocols

Materials and Reagents
  • This compound and Desmethyl this compound reference standards

  • Diphenhydramine-D3 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free)

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the extraction of desmethyl this compound.

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Diphenhydramine-D3, 400 µg/L in methanol).

  • Vortex for 10 seconds to mix.

  • Add 500 µL of the extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (75% acetonitrile and 25% ammonium formate) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Sample_Preparation_Workflow cluster_prep Sample Preparation start 100 µL Plasma Sample add_is Add 10 µL Internal Standard (Diphenhydramine-D3) start->add_is vortex1 Vortex (10 sec) add_is->vortex1 add_solvent Add 500 µL Extraction Solvent vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Liquid-Liquid Extraction workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC or HPLC system
Analytical Column ACE CN, or equivalent (e.g., Agilent Zorbax C18, 3.0 x 100 mm, 3.5 µm)
Mobile Phase A: Ammonium Formate BufferB: Acetonitrile
Gradient Isocratic: 75% B and 25% A[1] or a gradient for better separation if needed.
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Total Run Time 4.0 minutes[1]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 300°C
Gas Flow 6 L/min
Nebulizer Pressure 20 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 489.3165.2, 242.2
Desmethyl this compound 439.4311.1, 339.2
Diphenhydramine-D3 (IS) 259.2168.1

Note: The most intense product ion is typically used for quantification and the second for qualification.

Method Validation and Performance

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize expected performance characteristics based on available data.

Table 1: Calibration and Linearity
ParameterThis compoundDesmethyl this compound
Linearity Range 2.00 - 1000 ng/mL[1]2.00 - 1000 ng/mL
Correlation (r²) > 0.99> 0.99
Weighting 1/x or 1/x²1/x or 1/x²
Table 2: Accuracy and Precision
AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
This compound LLOQ (2.0)< 15%< 15%± 15%
Low QC< 15%< 15%± 15%
Mid QC< 15%< 15%± 15%
High QC< 15%< 15%± 15%
Desmethyl this compound LLOQ (2.0)< 15%< 15%± 15%
Low QC< 15%< 15%± 15%
Mid QC< 15%< 15%± 15%
High QC< 15%< 15%± 15%
Table 3: Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)Matrix Effect (%)
This compound 83.0%[1]To be determined
Desmethyl this compound 76.4%[1]To be determined
Diphenhydramine-D3 (IS) ConsistentConsistent
Table 4: Stability
Stability ConditionDurationTemperatureAcceptable Change
Bench-top (in plasma) ≥ 8 hoursRoom Temp.< 15%
Freeze-thaw (in plasma) 3 cycles-20°C to RT< 15%
Long-term (in plasma) ≥ 1 month-78°C< 15%
Post-preparative (in autosampler) ≥ 24 hours4°C< 15%

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound and its primary metabolite in human plasma.[1] The rapid sample preparation and short chromatographic run time allow for high-throughput analysis, essential for pharmacokinetic and clinical studies. Proper method validation is crucial to ensure the reliability and accuracy of the results.

References

Application Note: HPLC-UV Screening for Carbodenafil in Supplements

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the screening and quantification of carbodenafil in dietary supplements. This compound is an unapproved analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor, which has been illicitly added to products marketed for male sexual enhancement. The presented protocol provides a reliable methodology for the identification and quantification of this compound, ensuring consumer safety and regulatory compliance. This method is intended for use by researchers, scientists, and professionals in the fields of drug development and quality control.

Introduction

Dietary supplements intended to enhance male sexual performance are a growing market. However, these products are often adulterated with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors or their analogues. This compound, a sildenafil analogue, is one such substance that has been identified in adulterated supplements. Its presence is illegal and poses a significant health risk to consumers, as the safety and efficacy of this compound have not been evaluated by regulatory agencies. Therefore, a reliable and accessible analytical method for the detection of this compound is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, cost-effective, and robust technique for the analysis of such adulterants in complex matrices like dietary supplements.[1][2]

Chemical Structure of this compound

This compound is structurally related to sildenafil, with modifications to the piperazine ring.

  • IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[3]

  • Molecular Formula: C₂₄H₃₂N₆O₃[3]

  • Molecular Weight: 452.5 g/mol [3]

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to efficiently extract this compound from various supplement matrices, including powders, capsules, and soft gels.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • n-Hexane (for soft gels)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Procedure for Powders and Capsules:

  • Accurately weigh 100 mg of the homogenized supplement powder (for capsules, open and use the contents) into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

Procedure for Soft Gel Capsules:

  • Cut open the soft gel capsule and transfer the contents into a 15 mL centrifuge tube.

  • Add 10 mL of methanol and vortex for 1 minute.

  • Sonicate for 30 minutes.

  • Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower methanolic layer, avoiding the upper hexane layer which contains oily excipients.

  • Filter the methanolic extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method

This method is based on established protocols for the analysis of sildenafil and its analogues.[1][2][4]

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

ParameterValue
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 20% B2-12 min: 20% to 80% B12-15 min: 80% B15-16 min: 80% to 20% B16-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm

Standard Preparation:

Prepare a stock solution of this compound standard at 1 mg/mL in methanol. From this stock, create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

Data Presentation

Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The following table summarizes typical validation parameters for the analysis of sildenafil analogues.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Retention Time Analyte-specific (to be determined)
Quantitative Analysis Example

The concentration of this compound in a supplement sample is calculated using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

To obtain the amount of this compound per dosage unit (e.g., capsule):

Amount (mg/capsule) = Concentration (µg/mL) * Dilution Factor * Volume of Extract (mL) / 1000

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh 100mg of Supplement extract Add 10mL Methanol, Vortex & Sonicate weigh->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge filter Filter through 0.45µm Syringe Filter centrifuge->filter inject Inject 10µL into HPLC filter->inject Filtered Extract separate Separation on C18 Column inject->separate detect UV Detection at 290 nm separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Workflow for the extraction and analysis of this compound in supplements.

Logical Relationship of PDE-5 Inhibitors

pde5_inhibitors sildenafil Sildenafil analogues Sildenafil Analogues sildenafil->analogues This compound This compound analogues->this compound desmethyl Desmethyl this compound This compound->desmethyl Metabolite/Analogue desethyl Desethyl this compound This compound->desethyl Analogue

Caption: Relationship between sildenafil and its analogues, including this compound.

References

In-Vivo Experimental Protocols for Phosphodiesterase-5 (PDE5) Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of publicly available scientific literature on the in-vivo experimental protocols and safety of Carbodenafil. The available information primarily consists of reports of adverse events, including fatalities, associated with the unapproved Sildenafil analogue, desmethyl this compound, found as an undeclared ingredient in some dietary supplements.[1][2][3] Therefore, extreme caution is advised.

The following application notes and protocols are based on established in-vivo studies of Sildenafil, a well-characterized and approved Phosphodiesterase-5 (PDE5) inhibitor.[4][5][6][7] These protocols are intended to provide a general framework for researchers and drug development professionals investigating novel PDE5 inhibitors. Any new compound, including this compound, would require extensive in-vitro characterization and rigorous pilot in-vivo safety and toxicology studies before undertaking the detailed protocols described below.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a test compound.[5][8][9]

Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a novel PDE5 inhibitor after a single oral (PO) and intravenous (IV) administration in rats.

Materials:

  • Test compound (e.g., Sildenafil citrate)

  • Vehicle for oral and IV administration (e.g., saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood collection

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Protocol:

  • Fast rats overnight prior to dosing.

  • Administer the test compound via oral gavage or intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process blood samples to separate plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the parent drug and its major metabolites using a validated bioanalytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Data Presentation:

Table 1: Representative Pharmacokinetic Parameters of Sildenafil in Male Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (2.5 mg/kg)
Cmax (ng/mL)4501200
Tmax (h)0.5 - 1.0N/A
AUC (0-inf) (ng*h/mL)15002000
Bioavailability (%)~25100
Half-life (t1/2) (h)1.5 - 2.01.0 - 1.5
Clearance (CL) (L/h/kg)N/A1.0
Volume of Distribution (Vd) (L/kg)N/A2.0

Note: These are approximate values based on available literature for Sildenafil and may vary depending on the specific study conditions.

Toxicology and Safety Pharmacology Studies

Toxicology studies are crucial for identifying potential adverse effects and determining the safety margin of a new compound.[10]

Acute Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose of the test compound.

Protocol:

  • Use both male and female rodents (rats or mice).

  • Administer escalating single doses of the test compound.

  • Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Perform gross necropsy and histopathological examination of major organs.

Repeat-Dose Toxicity Study (28-Day) in Rodents

Objective: To evaluate the toxicological effects of repeated administration of the test compound over a 28-day period.

Protocol:

  • Administer the test compound daily for 28 days at multiple dose levels (low, mid, high) and a control (vehicle).

  • Monitor clinical signs, body weight, food and water consumption.

  • Perform hematology, clinical chemistry, and urinalysis at the end of the study.

  • Conduct a thorough necropsy and histopathological examination of all major organs.

Data Presentation:

Table 2: Representative Endpoints in a 28-Day Repeat-Dose Toxicity Study

ParameterObservations
Clinical Observations Changes in behavior, posture, activity levels.
Body Weight Weekly measurements to assess growth and general health.
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes.
Urinalysis pH, protein, glucose, ketones, specific gravity.
Organ Weights Absolute and relative weights of major organs (liver, kidneys, heart, spleen, etc.).
Histopathology Microscopic examination of tissues for cellular damage or abnormalities.

Efficacy Studies

Efficacy studies are designed to assess the therapeutic potential of the test compound in a relevant animal model of the target disease.

In-Vivo Model of Erectile Dysfunction in Rats

Objective: To evaluate the effect of a novel PDE5 inhibitor on erectile function in a rat model.

Protocol:

  • Anesthetize male rats.

  • Expose the cavernous nerve and place a stimulating electrode.

  • Insert a needle into the corpus cavernosum connected to a pressure transducer to measure intracavernosal pressure (ICP).

  • Measure mean arterial pressure (MAP) via a carotid artery cannula.

  • Administer the test compound or vehicle.

  • Stimulate the cavernous nerve at different frequencies and record the maximal ICP and MAP.

  • Calculate the ICP/MAP ratio as a measure of erectile function.

Data Presentation:

Table 3: Representative Efficacy Data for a PDE5 Inhibitor in a Rat Model of Erectile Dysfunction

Treatment GroupDose (mg/kg)Max ICP/MAP Ratio (at optimal stimulation)
Vehicle Control-0.3 ± 0.05
Test Compound10.5 ± 0.08
Test Compound30.7 ± 0.10
Test Compound100.85 ± 0.12*

*p < 0.05 compared to vehicle control. Data are representative and presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

NO/cGMP Signaling Pathway in Smooth Muscle Relaxation

The primary mechanism of action of PDE5 inhibitors is the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[7][11]

NO_cGMP_Pathway cluster_0 Neuronal/Endothelial Cell cluster_1 Smooth Muscle Cell Nerve Impulse Nerve Impulse nNOS nNOS Nerve Impulse->nNOS NO Nitric Oxide (NO) nNOS->NO Converts eNOS eNOS eNOS->NO Converts L-Arginine L-Arginine L-Arginine->nNOS L-Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes GMP GMP PDE5->GMP PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 Inhibits

Caption: NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

General In-Vivo Experimental Workflow for a Novel PDE5 Inhibitor

The following diagram illustrates a typical workflow for the in-vivo evaluation of a new chemical entity targeting PDE5.

Experimental_Workflow Start Start In_Vitro_Screening In-Vitro Screening (Potency, Selectivity) Start->In_Vitro_Screening Pilot_PK Pilot Pharmacokinetic (PK) Study (Rodents) In_Vitro_Screening->Pilot_PK Dose_Range_Finding Acute Toxicity & Dose Range-Finding Study Pilot_PK->Dose_Range_Finding Efficacy_Model Efficacy Study in Relevant Animal Model Dose_Range_Finding->Efficacy_Model Repeat_Dose_Tox Repeat-Dose Toxicity Study (e.g., 28-day) Efficacy_Model->Repeat_Dose_Tox Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose_Tox->Safety_Pharmacology Decision Go/No-Go Decision Safety_Pharmacology->Decision Decision->In_Vitro_Screening No-Go (Iterate) Preclinical_Candidate Preclinical Candidate Selection Decision->Preclinical_Candidate Go

Caption: A generalized workflow for the in-vivo preclinical evaluation of a novel PDE5 inhibitor.

References

Application Notes and Protocols: Cell-Based Assays for Measuring Carbodenafil PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodenafil is a potent synthetic compound that has been identified as an analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1][2] PDE5 inhibitors are a class of drugs primarily used to treat erectile dysfunction and pulmonary arterial hypertension.[3] The therapeutic effects of these inhibitors are mediated through the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4] By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, these compounds lead to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[4][5]

Given the prevalence of sildenafil analogues in various products, robust and reliable methods for quantifying their PDE5 inhibitory activity are crucial for both regulatory and research purposes.[2][6] Cell-based assays offer a significant advantage over traditional biochemical assays as they provide a more physiologically relevant environment to assess the potency of compounds like this compound. These assays measure the intracellular accumulation of cGMP in response to the inhibitor, providing a functional measure of PDE5 inhibition.

This document provides detailed protocols for a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on PDE5, along with the necessary background information and data presentation guidelines.

Signaling Pathway of PDE5 Inhibition

The mechanism of action of this compound, as a PDE5 inhibitor, is centered on the NO/cGMP signaling cascade. In smooth muscle cells, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that results in reduced intracellular calcium levels and, consequently, smooth muscle relaxation.[5] PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP.[5] this compound competitively inhibits PDE5, preventing the degradation of cGMP and thus potentiating the downstream effects of the NO signaling pathway.[6]

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive activates PDE5 PDE5 cGMP->PDE5 substrate PKG_active Protein Kinase G (active) Relaxation Smooth Muscle Relaxation PKG_active->Relaxation leads to GMP GMP (inactive) PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits

Caption: cGMP signaling pathway and PDE5 inhibition by this compound.

Data Presentation: PDE5 Inhibitor Potency

CompoundIC50 (nM)Assay TypeReference
Sildenafil3.7Biochemical (Bovine PDE)[4]
Tadalafil1.8Biochemical (Bovine PDE)[4]
Vardenafil0.091Biochemical (Bovine PDE)[4]
Avanafil5.2Biochemical (Canine Lung)[4]
This compound [To Be Determined]Cell-BasedN/A

Experimental Protocols

Cell-Based cGMP Accumulation Assay Using a Luminescent Biosensor

This protocol describes a method for determining the IC50 of this compound by measuring its effect on intracellular cGMP levels in Human Embryonic Kidney 293 (HEK293) cells. The assay utilizes a genetically encoded cGMP biosensor, such as the Promega GloSensor™-40F cGMP construct, which produces a luminescent signal in response to cGMP binding.[7]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • GloSensor™-40F cGMP Plasmid

  • White, clear-bottom 96-well assay plates

  • GloSensor™ cAMP Reagent

  • Sodium Nitroprusside (SNP) - NO donor

  • This compound

  • Luminometer

Experimental Workflow:

Experimental_Workflow start Start cell_culture 1. Culture HEK293 Cells start->cell_culture transfection 2. Transfect cells with GloSensor™-40F cGMP Plasmid cell_culture->transfection seeding 3. Seed transfected cells into 96-well plates transfection->seeding incubation1 4. Incubate for 24-48 hours seeding->incubation1 equilibration 5. Equilibrate cells with GloSensor™ Reagent incubation1->equilibration treatment 6. Treat cells with this compound at various concentrations equilibration->treatment stimulation 7. Stimulate cGMP production with NO donor (SNP) treatment->stimulation incubation2 8. Incubate for 10-20 minutes stimulation->incubation2 measurement 9. Measure luminescence incubation2->measurement analysis 10. Analyze data and determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for the cell-based cGMP accumulation assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • For transfection, plate cells in a 10 cm dish to achieve 50-80% confluency on the day of transfection.

    • Transfect the cells with the GloSensor™-40F cGMP plasmid according to the manufacturer's protocol for the chosen transfection reagent. A typical ratio is 3:1 (reagent:DNA).

  • Cell Seeding:

    • Approximately 24 hours post-transfection, detach the cells using a gentle enzyme-free dissociation solution.

    • Resuspend the cells in complete growth medium and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

  • Assay Procedure:

    • Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and biosensor expression.

    • On the day of the assay, remove the growth medium from the wells.

    • Prepare the GloSensor™ Reagent according to the manufacturer's instructions and add 100 µL to each well.

    • Equilibrate the plate at room temperature for at least 2 hours in the dark.

    • Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in assay buffer). The final DMSO concentration should be below 0.5%.

    • Add the desired concentrations of this compound to the wells. Include a vehicle-only control.

    • Incubate with the inhibitor for 15-30 minutes at room temperature.

    • Prepare a stock solution of the NO donor, Sodium Nitroprusside (SNP), in assay buffer.

    • Stimulate the cells by adding a pre-determined concentration of SNP to all wells (a final concentration of 10-100 µM is a good starting point).

    • Immediately measure the luminescence using a plate-reading luminometer. Kinetic readings can be taken every 1-2 minutes for 20-30 minutes, or an endpoint reading can be taken after 10-20 minutes.

  • Data Analysis:

    • For each concentration of this compound, calculate the percentage of inhibition based on the luminescent signal relative to the positive (no inhibitor) and negative (no SNP stimulation) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Conclusion

The described cell-based cGMP accumulation assay provides a robust and physiologically relevant method for determining the inhibitory potency of this compound on PDE5. This application note offers a comprehensive guide for researchers to implement this assay, from understanding the underlying signaling pathway to detailed experimental procedures and data analysis. The provided protocols and diagrams are intended to facilitate the accurate and reproducible assessment of this compound and other novel PDE5 inhibitors in a drug discovery and development setting.

References

High-Resolution Mass Spectrometry for Carbodenafil Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodenafil is a potent synthetic analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor. Like other PDE-5 inhibitors, this compound is utilized to treat erectile dysfunction. However, its unapproved status and frequent undeclared inclusion in herbal supplements and other illicit products pose significant health risks to consumers. Accurate and sensitive detection methods are therefore crucial for regulatory control and forensic analysis. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the unambiguous identification and quantification of this compound and its metabolites in complex matrices. This document provides detailed application notes and experimental protocols for the detection of this compound using LC-HRMS.

Principle of Detection

The analytical approach is based on the separation of this compound from the sample matrix using liquid chromatography, followed by detection and identification using high-resolution mass spectrometry. HRMS offers high mass accuracy and resolution, enabling the differentiation of this compound from isobaric interferences and providing confident structural elucidation through fragmentation analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

a) Herbal Dietary Supplements (Tablets, Capsules, Powders)

This protocol is adapted from methods for screening PDE-5 inhibitors in dietary supplements.[1]

  • Homogenization: Weigh 0.1 g of the homogenized sample (crushed tablets or capsule contents) into a 15 mL centrifuge tube.

  • Extraction: Add 4.0 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 6000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into an LC vial for analysis.

b) Biological Matrices (Human Plasma)

This protocol is based on liquid-liquid extraction (LLE) methods for analyzing PDE-5 inhibitors in plasma.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., sildenafil-d8).

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-HRMS system.

Liquid Chromatography Parameters

Chromatographic conditions should be optimized to achieve good separation of this compound from matrix components and potential isomers.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry Parameters

HRMS parameters should be tuned for optimal sensitivity and accuracy.

ParameterRecommended Conditions
Instrument Orbitrap-based or Q-TOF HRMS system
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Full Scan Resolution 70,000 FWHM
Full Scan Range m/z 100-1000
MS/MS Fragmentation Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)
Collision Energy Stepped normalized collision energy (e.g., 20, 30, 40 eV)
MS/MS Resolution 17,500 FWHM

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound and related PDE-5 inhibitors using LC-HRMS.

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (%RSD)Reference
This compoundDietary Supplement1 - 200185-110< 15[1]
Desmethyl this compoundHuman Plasma2 - 1000276.4< 10
SildenafilDietary Supplement0.5 - 2000.578.5-114< 9.15
TadalafilDietary Supplement0.5 - 2000.578.5-114< 9.15

Visualizations

Signaling Pathway of PDE-5 Inhibitors

This compound, as a PDE-5 inhibitor, enhances the signaling pathway of nitric oxide (NO) by preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_Receptor Guanylate Cyclase (NO Receptor) cGMP cGMP NO_Receptor->cGMP NO Nitric Oxide (NO) NO->NO_Receptor Activates GTP GTP PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes to This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Mechanism of action of this compound as a PDE-5 inhibitor.

Experimental Workflow for this compound Detection

The overall workflow from sample receipt to data analysis is depicted below.

LC_HRMS_Workflow Sample Sample Receipt (Dietary Supplement or Plasma) Preparation Sample Preparation (Extraction/Cleanup) Sample->Preparation LC_Separation Liquid Chromatography (LC Separation) Preparation->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (HRMS Detection) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (Full Scan & MS/MS) HRMS_Detection->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Caption: General experimental workflow for LC-HRMS analysis of this compound.

Proposed Fragmentation Pathway of this compound

Based on the fragmentation patterns of sildenafil and its analogues, a proposed fragmentation pathway for this compound is presented. The primary fragmentation is expected to occur at the piperazine ring and the bond connecting it to the sulfonyl group.

Carbodenafil_Fragmentation This compound This compound (Precursor Ion) m/z = [M+H]+ Fragment1 Fragment 1 Cleavage of piperazine ring This compound->Fragment1 Fragment2 Fragment 2 Loss of the N-ethyl group This compound->Fragment2 Fragment3 Fragment 3 Cleavage of sulfonyl-piperazine bond This compound->Fragment3

References

Application Notes and Protocols for Carbodenafil Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil.[1] It has been identified as an unapproved substance in various dietary supplements.[2] As with other PDE5 inhibitors, this compound's mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[3][4][5] The accurate detection and quantification of this compound are crucial for regulatory enforcement, quality control, and research purposes. A well-characterized reference standard is essential for the development and validation of analytical methods.

These application notes provide a comprehensive guide to the preparation and use of a this compound reference standard for analytical applications.

This compound Reference Standard: Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[2]
Molecular Formula C24H32N6O3[2]
Molecular Weight 452.5 g/mol [2]
CAS Number 944241-52-5[2]

Preparation of this compound Reference Standard

The synthesis of a this compound reference standard involves a multi-step process to build the pyrazolo[4,3-d]pyrimidin-7-one core and subsequently attach the substituted phenyl ring. The following is a generalized protocol based on the synthesis of similar pyrazolopyrimidine derivatives.

Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core

The synthesis of the core structure can be achieved through the condensation of a substituted pyrazole with a suitable cyclizing agent. A general synthetic scheme is outlined below. Further details on specific reaction conditions can be found in the cited literature for analogous compounds.[3][6]

Experimental Protocol: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Derivatives (General)

  • Step 1: Pyrazole Formation: React a suitable diketoester with hydrazine to form the initial pyrazole ring.

  • Step 2: N-methylation and Hydrolysis: Perform regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid intermediate.

  • Step 3: Nitration: Introduce a nitro group to the pyrazole ring using a mixture of nitric acid and sulfuric acid.

  • Step 4: Carboxamide Formation and Reduction: Convert the carboxylic acid to a carboxamide and subsequently reduce the nitro group to an amino group.

  • Step 5: Cyclization: Acylate the amino group under basic conditions to form the pyrazolopyrimidinone ring system.

Coupling and Final Synthesis

The synthesized pyrazolopyrimidinone core is then coupled with the substituted phenyl moiety.

Experimental Protocol: Final Synthesis of this compound (Generalized)

  • Step 1: Chlorosulfonylation: Chlorosulfonylate the pyrazolopyrimidinone core at the 5'-position of the phenyl ring.

  • Step 2: Amine Coupling: Couple the chlorosulfonylated intermediate with N-ethylpiperazine to yield this compound.

Purification of this compound for Use as a Reference Standard

To be suitable as a reference standard, the synthesized this compound must be of high purity (typically ≥99.5%).[2] This is achieved through one or more purification techniques.

Experimental Protocol: Purification of this compound

  • Recrystallization: Dissolve the crude this compound in a suitable hot solvent and allow it to cool slowly to form crystals, leaving impurities in the mother liquor. Multiple recrystallizations may be necessary.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, employ preparative HPLC to isolate the this compound peak from impurities.

  • Drying: Dry the purified this compound under vacuum to remove any residual solvents.

Characterization and Purity Assessment

The identity and purity of the prepared this compound reference standard must be rigorously confirmed using a combination of analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the chemical structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern for identity confirmation.[1]
High-Performance Liquid Chromatography (HPLC) with UV detection Purity assessment by determining the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile organic impurities.
Karl Fischer Titration Determination of water content.
Thermogravimetric Analysis (TGA) Assessment of residual solvents and thermal stability.

Use of this compound Reference Standard in Analytical Methods

A well-characterized this compound reference standard is essential for the accurate quantification of this compound in various matrices, such as seized supplements or biological samples.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves.

Experimental Protocol: Preparation of this compound Stock and Working Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent to cover the desired concentration range for the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the quantification of PDE5 inhibitors.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set at the UV absorbance maximum of this compound (e.g., around 290 nm).

  • Injection Volume: 5-20 µL.

  • Calibration: Inject the prepared working standard solutions to construct a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare the sample extract and inject it into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Table of Quantitative Data for HPLC Methods for PDE5 Inhibitors

ParameterSildenafilVardenafilTadalafilReference
Linearity Range (µg/mL) 0.1 - 10-0.05 - 10[7]
Limit of Detection (LOD) (µg/mL) 0.02--[7]
Limit of Quantitation (LOQ) (µg/mL) 0.05--[7]
Recovery (%) 93.0 - 103.393.0 - 103.393.0 - 103.3
Intra-day Precision (%RSD) 0.4 - 0.80.4 - 0.80.4 - 0.8
Inter-day Precision (%RSD) 1.0 - 1.71.0 - 1.71.0 - 1.7
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices like biological fluids.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns for higher throughput.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.

  • Calibration and Quantification: Similar to the HPLC-UV method, using a calibration curve generated from the reference standard.

Table of Quantitative Data for an LC-MS/MS Method for this compound and its Metabolite

AnalyteLinearity Range (ng/mL)Mean Recovery (%)Reference
This compound 2.00 - 100083.0[3]
Des-methyl this compound 2.00 - 100076.4[3]

Visualizations

Signaling Pathway

PDE5_Inhibitor_Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_post Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual_Stimulation->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP PDE5->GMP Hydrolyzes This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

Caption: PDE5 Inhibitor Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_prep Reference Standard Preparation cluster_use Analytical Application Synthesis Synthesis of This compound Purification Purification (Recrystallization/Prep-HPLC) Synthesis->Purification Characterization Characterization & Purity (NMR, MS, HPLC) Purification->Characterization Ref_Std This compound Reference Standard Characterization->Ref_Std Stock_Sol Prepare Stock Solution Ref_Std->Stock_Sol Work_Std Prepare Working Standards Stock_Sol->Work_Std Analysis HPLC or LC-MS/MS Analysis Work_Std->Analysis Sample_Prep Sample Preparation (Extraction) Sample_Prep->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification

Caption: Experimental Workflow for this compound Analysis

References

Application of Carbodenafil and its Analogs in Urological Research: A Focus on PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Carbodenafil: Direct research on "this compound" within the peer-reviewed scientific literature is limited. It is most prominently identified as a sildenafil analog, with related compounds like "desmethyl this compound" being detected as unapproved substances in some herbal dietary supplements. One case report has documented a fatality associated with desmethyl this compound toxicity.[1][2] Due to the sparse specific data on this compound, this document will focus on the well-established applications of its parent class, phosphodiesterase type 5 (PDE5) inhibitors, in urological research, using sildenafil as the primary exemplar. The principles, pathways, and protocols described herein are broadly applicable to the study of sildenafil and its analogs.

Introduction to PDE5 Inhibitors in Urology

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that have revolutionized the treatment of urological conditions, most notably erectile dysfunction (ED).[3][4][5] Their application has also extended to the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[6][7] These agents, which include sildenafil, tadalafil, and vardenafil, exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][7][8]

Mechanism of Action: The NO/cGMP Pathway

The erectile response and smooth muscle relaxation in the lower urinary tract are largely mediated by the NO/cGMP signaling cascade.[6][9] Upon sexual stimulation or other relevant stimuli, nitric oxide is released from nerve endings and endothelial cells. NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10] The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.[10] This relaxation of the smooth muscle in the corpus cavernosum of the penis allows for increased blood flow, leading to an erection.[4][7] In the bladder and prostate, this same mechanism can improve LUTS by reducing smooth muscle tone.[6]

PDE5 is the primary enzyme responsible for the degradation of cGMP to its inactive form, 5'-GMP.[4][8] By inhibiting PDE5, drugs like sildenafil and its analogs prevent the breakdown of cGMP, thereby enhancing and prolonging the smooth muscle relaxation effect of the NO/cGMP pathway.[8][11]

PDE5_Inhibition_Pathway cluster_stimulation Stimulation cluster_cell Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual Stimulation->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Activates GTP GTP PDE5 PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates FiveGMP 5'-GMP (Inactive) PDE5->FiveGMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain Urological Tissue B Dissect Smooth Muscle Strips A->B C Mount Strips in Organ Bath B->C D Equilibrate Tissue C->D E Induce Submaximal Contraction (e.g., Carbachol) D->E F Add Test Compound (Cumulative Concentrations) E->F G Record Relaxation Response F->G H Plot Concentration-Response Curve G->H I Calculate EC50 H->I

References

Troubleshooting & Optimization

Technical Support Center: Carbodenafil Detection in Herbal Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Carbodenafil and other synthetic phosphodiesterase type 5 (PDE-5) inhibitors in complex herbal matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in herbal supplements?

This compound is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor, structurally similar to sildenafil (the active ingredient in Viagra®).[1] It is an unapproved drug that is illegally added to herbal supplements marketed for male sexual enhancement to mimic the effects of approved PDE-5 inhibitors.[2][3] The presence of undeclared this compound poses a significant health risk to consumers who may be unaware of its potent pharmacological effects and potential contraindications.

Q2: What are the primary challenges in detecting this compound in herbal matrices?

The main challenges stem from the complexity of the herbal matrix itself. These include:

  • Matrix Effects: Co-eluting endogenous compounds from the herbal product can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6][7] This can result in inaccurate quantification or false negatives.

  • Low Concentrations: Adulterants may be present at trace levels, requiring highly sensitive analytical methods for detection.[2]

  • Structural Similarity to Other Analogs: The presence of multiple, structurally similar sildenafil analogs can complicate identification and quantification.[1]

  • Sample Preparation: Inefficient extraction of this compound from the complex matrix can lead to low recovery rates and inaccurate results.[2]

Q3: Which analytical techniques are most suitable for this compound detection?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for the detection and quantification of this compound in herbal supplements.[3][8][9][10][11] This technique offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from the complex matrix. HPLC with UV detection can also be used, but it may be less specific and sensitive compared to LC-MS/MS.[3][9]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.[2]

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.[4]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard can help to compensate for matrix effects during quantification.[6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can also help to correct for matrix effects.

Troubleshooting Guides

Poor Peak Shape or Resolution
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the column; Column contamination.Use a column with end-capping; Flush the column with a strong solvent.
Peak Fronting Column overload; Sample solvent incompatible with mobile phase.Dilute the sample; Dissolve the sample in the mobile phase.
Split Peaks Clogged column frit; Column bed disturbance.Replace the column frit; Replace the column.
Broad Peaks Low flow rate; Large injection volume.Increase the flow rate; Reduce the injection volume.
Inaccurate Quantification
Symptom Possible Cause Suggested Solution
Low Recovery Inefficient sample extraction; Analyte degradation.Optimize the extraction solvent and procedure; Ensure proper sample storage and handling.
High Variability in Results Inconsistent sample preparation; Matrix effects.Standardize the sample preparation workflow; Implement strategies to minimize matrix effects (see FAQ Q4).
Non-linear Calibration Curve Detector saturation; Inappropriate calibration range.Dilute the standards; Adjust the concentration range of the calibration standards.
Mass Spectrometry Issues
Symptom Possible Cause Suggested Solution
Low Signal Intensity Ion suppression from matrix; Poor ionization efficiency.Improve sample cleanup; Optimize MS source parameters (e.g., spray voltage, gas flow).[4]
No Signal Detected Instrument malfunction; Incorrect MS method parameters.Check instrument performance with a known standard; Verify precursor and product ion masses for this compound.
Inconsistent Fragmentation Fluctuations in collision energy; Presence of co-eluting interferences.Optimize collision energy; Improve chromatographic separation.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of PDE-5 inhibitors in herbal matrices using LC-MS/MS.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

CompoundMethodLOD (ng/mL)LOQ (ng/mL)Reference
SildenafilHPLC-UV-6.5[12]
VardenafilLC-MS/MS5 - 50-[13]
TadalafilLC-MS/MS5 - 50-[13]
N-desmethyl sildenafilLC-MS/MS5 - 50-[13]
Various PDE-5iLC-MS/MS0.002 - 0.02 µg/mL0.006 - 0.08 µg/mL[14]
Sildenafil CitrateTLC8.54 µg/mL-[15][16]

Table 2: Recovery Rates

CompoundMatrixExtraction MethodRecovery (%)Reference
SildenafilHerbal Dietary SupplementMethanol Extraction87.57 - 111.65[12]
VardenafilComplex ED SupplementSolid-Phase Extraction95 - 105[2]
TadalafilComplex ED SupplementSolid-Phase Extraction98 - 102[2]
Various PDE-5iHerbal ProductsMethanol:Water:Formic Acid52 - 128[14]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of this compound from solid herbal matrices.

Materials:

  • Herbal supplement sample (powdered)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 100 mg of the homogenized herbal supplement powder into a centrifuge tube.

  • Add 10 mL of methanol:water (80:20, v/v) with 0.1% formic acid as the extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Method for this compound Detection

Instrumentation:

  • HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): [M+H]+ for this compound (exact mass to be determined based on reference standard)

  • Product Ions (m/z): At least two characteristic product ions should be monitored for confirmation. Fragmentation patterns for sildenafil analogs often involve cleavage of the piperazine ring.[17]

  • Collision Energy: Optimize for the specific instrument and precursor ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Weigh Homogenized Sample b Add Extraction Solvent a->b c Vortex and Sonicate b->c d Centrifuge c->d e Collect and Filter Supernatant d->e f Inject Sample into HPLC e->f Filtered Extract g Chromatographic Separation f->g h Electrospray Ionization (ESI) g->h i Mass Analysis (MS1) h->i j Collision-Induced Dissociation (CID) i->j k Fragment Ion Analysis (MS2) j->k l Peak Integration k->l Raw Data m Quantification using Calibration Curve l->m n Confirmation by Fragment Ions l->n

Caption: Experimental workflow for this compound detection.

troubleshooting_low_signal cluster_sample Sample Preparation Issues cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues start Problem: Low or No this compound Signal check_extraction 1. Verify Extraction Efficiency - Optimize solvent - Check sonication/vortexing time start->check_extraction check_retention 3. Check Retention Time - Inject standard - Ensure correct peak integration start->check_retention check_tuning 5. Verify MS Tuning & Calibration - Run instrument performance check start->check_tuning check_recovery 2. Assess Analyte Recovery - Spike blank matrix with standard check_extraction->check_recovery solution Solution Identified check_recovery->solution check_column 4. Evaluate Column Performance - Check for clogs or degradation check_retention->check_column check_column->solution check_source 6. Optimize Source Conditions - Adjust spray voltage, gas flows check_tuning->check_source check_method 7. Confirm MS Method Parameters - Correct precursor/product ions check_source->check_method check_method->solution

Caption: Troubleshooting logic for low signal intensity.

References

Stability testing of Carbodenafil under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Carbodenafil. Given that specific public stability data for this compound is limited, this guide focuses on the general principles and methodologies for stability testing of phosphodiesterase type 5 (PDE5) inhibitors, using this compound as a representative compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider for the stability testing of this compound?

A1: The critical parameters for stability testing of this compound, in line with ICH guidelines, include temperature, humidity, light, pH, and oxidizing conditions.[1][2] It is essential to evaluate the drug substance's intrinsic stability and its compatibility with excipients in a formulation.

Q2: What are forced degradation studies, and why are they important for this compound?

A2: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing.[1][2][3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3][4] For this compound, this would help in predicting its long-term stability and ensuring the analytical method can separate the intact drug from any degradants that might form.

Q3: What type of analytical method is most suitable for this compound stability testing?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5][6] This method should be capable of separating this compound from its degradation products and any excipients present in the formulation.[7] The use of a photodiode array (PDA) detector can help in assessing peak purity, while coupling HPLC with a mass spectrometer (MS) is invaluable for the identification of unknown degradants.[4][6]

Q4: How much degradation is considered appropriate in forced degradation studies?

A4: While there are no absolute guidelines, a degradation of 5-20% of the active pharmaceutical ingredient is generally considered sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary or tertiary degradation products that may not be relevant to real-time storage conditions.[4]

Q5: How should photostability testing be conducted for this compound?

A5: Photostability testing should be performed according to ICH guideline Q1B. This involves exposing the drug substance and product to a specified intensity of UV and visible light. A control sample should be protected from light to provide a basis for comparison.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate column chemistry or mobile phase composition. 2. Column degradation. 3. Co-elution of degradants with the main peak.1. Optimize the mobile phase (pH, organic solvent ratio, buffer concentration). 2. Try a different column with a different stationary phase (e.g., C8 instead of C18). 3. Perform a column wash or replace the column if it's old or has been subjected to harsh conditions. 4. Adjust the gradient slope in a gradient elution method to improve separation.
Appearance of new, unexpected peaks during the stability study. 1. Formation of degradation products. 2. Interaction with excipients. 3. Contamination of the sample or mobile phase.1. Use a hyphenated technique like LC-MS to identify the mass of the new peak and propose a structure. 2. Conduct forced degradation studies on the placebo (formulation without the active ingredient) to see if the peaks originate from excipient degradation. 3. Ensure proper sample handling and storage, and use fresh, high-purity mobile phase solvents.
Mass imbalance in the stability data (total of assay and degradants is not close to 100%). 1. Formation of non-UV active or volatile degradants. 2. Incomplete elution of degradants from the HPLC column. 3. Inaccurate quantitation of degradation products due to different response factors.1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds. 2. Modify the HPLC method (e.g., extend the run time, increase the organic solvent percentage at the end of the gradient) to ensure all components are eluted. 3. Determine the relative response factors (RRFs) for the major degradation products for more accurate quantitation.
Inconsistent degradation rates under the same stress conditions. 1. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). 2. Non-homogeneous samples. 3. Issues with the analytical instrument.1. Ensure precise control and monitoring of stress conditions. Use calibrated equipment. 2. Ensure proper mixing and uniformity of the samples before stressing. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Data Presentation: Stability of this compound Under Forced Degradation

As specific quantitative data for this compound is not publicly available, the following table is a template illustrating how such data should be presented.

Stress Condition Duration This compound Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradants (%) Mass Balance (%)
Acid Hydrolysis (0.1 N HCl) 24 hours85.28.1 (RT 5.2 min)4.5 (RT 6.8 min)12.697.8
Base Hydrolysis (0.1 N NaOH) 8 hours89.75.3 (RT 4.9 min)2.1 (RT 7.1 min)7.497.1
Oxidative (3% H₂O₂) 12 hours92.13.5 (RT 8.3 min)1.8 (RT 9.5 min)5.397.4
Thermal (80°C) 48 hours95.81.5 (RT 6.8 min)0.9 (RT 10.2 min)2.498.2
Photolytic (ICH Q1B) 7 days97.21.1 (RT 8.3 min)Not Detected1.198.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For acid hydrolysis, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

  • For base hydrolysis, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Incubate the solutions at a specified temperature (e.g., 60°C) and monitor for degradation over time by HPLC.

  • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample, and HCl for the basic sample), and dilute to the target concentration for analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound (1 mg/mL).

  • Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30%) to the drug solution.

  • Store the solution at room temperature or a slightly elevated temperature and monitor for degradation by HPLC.

3. Thermal Degradation:

  • Place the solid this compound powder in a controlled temperature oven (e.g., 80°C).

  • For degradation in solution, prepare a solution of this compound and place it in the oven.

  • Analyze samples at various time points.

4. Photolytic Degradation:

  • Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the light-exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method

This is a generic method that would require optimization for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Synthase NO Synthase Sexual Stimulation->NO Synthase NO_pre Nitric Oxide (NO) NO Synthase->NO_pre L-Arginine L-Arginine L-Arginine->NO Synthase converts NO_post Nitric Oxide (NO) NO_pre->NO_post diffuses sGC Soluble Guanylate Cyclase (sGC) NO_post->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates Inactive GMP 5'-GMP PDE5->Inactive GMP degrades to Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: Mechanism of action of this compound via PDE5 inhibition.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_results Data Evaluation API This compound API Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Formulation This compound Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation_Pathway Identify Degradation Pathways Analysis->Degradation_Pathway Method_Validation Validate Analytical Method Analysis->Method_Validation Stability_Profile Establish Stability Profile Analysis->Stability_Profile

Caption: Workflow for forced degradation stability testing.

Logical Relationship for Troubleshooting Mass Imbalance

Mass_Imbalance_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Mass Imbalance Observed Non_UV Non-UV Active Degradants? Start->Non_UV Incomplete_Elution Incomplete Elution from Column? Non_UV->Incomplete_Elution No Use_Universal_Detector Use Universal Detector (CAD, ELSD) Non_UV->Use_Universal_Detector Yes RRF_Issue Incorrect Response Factors? Incomplete_Elution->RRF_Issue No Modify_Method Modify HPLC Method (Extend Run, Stronger Solvent) Incomplete_Elution->Modify_Method Yes RRF_Issue->Start No, Re-evaluate Determine_RRF Determine Relative Response Factors RRF_Issue->Determine_RRF Yes Resolved Mass Balance Resolved Use_Universal_Detector->Resolved Modify_Method->Resolved Determine_RRF->Resolved

Caption: Troubleshooting logic for mass imbalance issues.

References

Technical Support Center: Addressing Poor Solubility of Carbodenafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Carbodenafil in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil. Its mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, this compound leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. However, like many small molecule inhibitors, this compound exhibits poor aqueous solubility, which can significantly impact its bioavailability and lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo assays.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous media. What is happening?

This is a common issue with compounds that are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but poorly soluble in water. When the DMSO stock is introduced into an aqueous buffer or cell culture medium, the concentration of the organic solvent is drastically reduced. This shift in the solvent environment causes the compound to crash out of the solution, leading to precipitation.

Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[2] However, the tolerance to DMSO can be cell line-dependent. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be a method to aid in the dissolution of some compounds. However, the thermal stability of this compound should be considered. Prolonged or excessive heating can lead to degradation of the compound. If you choose to use heat, it should be done cautiously and for a short period. It is advisable to first test the stability of this compound at the intended temperature.

Troubleshooting Guide

Issue: Difficulty in preparing a stock solution of this compound.

Possible Cause & Solution:

  • Inappropriate Solvent: this compound is a lipophilic molecule and is expected to have very low solubility in water.

    • Recommendation: The initial stock solution should be prepared in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[3] Other organic solvents such as ethanol or dimethylformamide (DMF) can also be tested.

  • Insufficient Sonication: The compound may not be fully dispersed in the solvent.

    • Recommendation: Use of a sonicator can help to break down particles and enhance dissolution.[4] Subjecting the solution to short bursts of sonication can significantly improve solubility.

Issue: Precipitation of this compound upon dilution into aqueous media.

Possible Cause & Solution:

  • Rapid Change in Solvent Polarity: A large and rapid dilution from a high concentration organic stock into an aqueous medium is a primary cause of precipitation.

    • Recommendation: Perform a stepwise dilution. Instead of a single large dilution, add the stock solution to the aqueous medium in smaller increments while vortexing or stirring. This gradual change in solvent polarity can help to keep the compound in solution.

  • Exceeding Aqueous Solubility Limit: The final concentration in the aqueous medium may be higher than the compound's solubility limit.

    • Recommendation: Lower the final concentration of this compound in the assay. If a higher concentration is required, consider the use of co-solvents or other solubilizing agents.

  • Use of Co-solvents: The addition of a small amount of a biocompatible co-solvent to the final aqueous solution can improve solubility.

    • Recommendation: Co-solvents such as PEG 400, propylene glycol, or Tween® 80 can be used in small, non-toxic concentrations to enhance the solubility of hydrophobic compounds.[2] It is crucial to test the toxicity of the co-solvent on the experimental system.

Data Presentation: Solubility of Structurally Similar PDE5 Inhibitors

SolventVardenafil (hydrochloride hydrate)Tadalafil
Ethanol ~0.5 mg/mL-
DMSO ~2 mg/mL~20 mg/mL[3]
Dimethylformamide (DMF) ~0.3 mg/mL~25 mg/mL[3]
PBS (pH 7.2) ~10 mg/mLSparingly soluble[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes. Avoid overheating the sample.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of the DMSO stock solution required to achieve the final desired concentration in the aqueous medium. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.5%).

  • Stepwise Dilution:

    • Add a small volume of the pre-warmed medium to a sterile tube.

    • While vortexing the medium, slowly add the calculated volume of the this compound DMSO stock solution.

    • Continue to vortex for 30-60 seconds to ensure thorough mixing.

    • Bring the solution to the final volume with the remaining pre-warmed medium.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the troubleshooting guide.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store dilute Stepwise Dilution of Stock store->dilute Use Stock prewarm Pre-warm Aqueous Medium prewarm->dilute vortex_final Vortex Final Solution dilute->vortex_final inspect Visually Inspect for Precipitation vortex_final->inspect use Use in Assay inspect->use

Caption: Experimental workflow for preparing this compound solutions.

pde5_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 inhibits

Caption: this compound's mechanism of action via the PDE5 signaling pathway.

References

Minimizing degradation of Carbodenafil during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Carbodenafil during sample preparation for analytical procedures.

Troubleshooting Guide

This guide addresses specific issues that may lead to this compound degradation during experimental workflows.

IssuePotential CauseRecommended Solution
Low Analyte Recovery Degradation due to pH extremes: this compound, similar to other PDE5 inhibitors, can degrade in highly acidic or alkaline conditions.[1][2]- Maintain sample pH between 4 and 7. - If acidic or basic conditions are necessary for extraction, neutralize the sample immediately following the procedure.[3] - Use appropriate buffer systems, such as phosphate or acetate buffers, to stabilize the pH.[4]
Oxidative Degradation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.[1][5][2][6]- Degas all solvents and solutions prior to use. - Work under an inert atmosphere (e.g., nitrogen or argon) when handling samples, especially for extended periods. - Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), if compatible with the analytical method.
Adsorption to Labware: this compound may adsorb to the surface of certain plastics, leading to lower measured concentrations.- Use polypropylene or glass tubes and vials. - Silanize glassware to reduce active sites for adsorption. - Pre-rinse pipette tips and containers with the sample solvent.
Appearance of Unexpected Peaks in Chromatogram Formation of Degradation Products: The presence of extra peaks can indicate that this compound has degraded into other compounds.- Review the sample preparation workflow for potential exposure to harsh conditions (pH, oxidizers, high temperature). - Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks. - Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structures.[1][7]
Solvent Effects: The choice of solvent can sometimes lead to on-column degradation or the formation of solvent adducts.- Ensure the sample solvent is compatible with the mobile phase. - Minimize the time the sample spends in the final preparation solvent before injection. - Evaluate different solvents for sample preparation, such as acetonitrile, methanol, or a mixture with water.[8][9]
Inconsistent Results Between Replicates Incomplete Dissolution: Poor solubility can lead to non-homogenous samples and variable results.- Ensure complete dissolution of the sample by vortexing and sonication.[4] - Choose a solvent in which this compound is freely soluble. - If using a solid dosage form, ensure it is finely powdered and thoroughly mixed before taking a sample.[10]
Time-Dependent Degradation: If samples are prepared in batches and analyzed over a period, degradation may occur in the later samples.- Prepare samples immediately before analysis whenever possible. - If samples must be stored, keep them at low temperatures (2-8 °C) and protected from light. - Perform a stability study of this compound in the sample matrix and solvent to determine the maximum allowable time between preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of the structurally similar compound sildenafil, this compound is most susceptible to degradation under oxidative, acidic, and alkaline conditions .[1][5][2][6] Exposure to strong acids, bases, or oxidizing agents can lead to hydrolysis and oxidation of the molecule.

Q2: What is the optimal pH range for storing this compound solutions?

A2: To minimize hydrolytic degradation, it is recommended to maintain this compound solutions within a pH range of 4 to 7.

Q3: How should I prepare my samples to avoid oxidation?

A3: To prevent oxidative degradation, it is advisable to use deoxygenated solvents for sample preparation and to work under an inert atmosphere, such as nitrogen or argon. Limiting the sample's exposure to air is crucial.

Q4: Can I use any type of plastic tube for my samples?

A4: It is recommended to use polypropylene or glass labware to minimize the risk of this compound adsorbing to the container walls. If using plastic, a preliminary test should be conducted to ensure no significant loss of analyte occurs.

Q5: What solvents are recommended for dissolving this compound?

A5: Acetonitrile and methanol are commonly used solvents for sildenafil analogs and are suitable for this compound.[8][9] The choice of solvent may depend on the specific analytical method and the sample matrix. A mixture of organic solvent and a suitable aqueous buffer is often employed.[4]

Q6: How does temperature affect this compound stability during sample preparation?

A6: While this compound is relatively stable at ambient temperatures in the solid state, prolonged exposure to elevated temperatures in solution can accelerate degradation, especially in the presence of other stress factors like extreme pH.[5][2] It is good practice to keep samples cool and perform preparations at room temperature unless otherwise specified by the protocol.

Q7: Is this compound sensitive to light?

A7: Studies on sildenafil suggest that it is not significantly degraded by light in the solid state.[5][2] However, as a general precaution, it is recommended to protect this compound solutions from direct light by using amber vials or by working in a dimly lit environment.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Sildenafil (as a proxy for this compound)

Stress ConditionReagent/EnvironmentTemperatureDurationObserved DegradationReference(s)
Acidic Hydrolysis 1 M HCl50°C24 hoursPartial Degradation[1]
5 N HCl80°C5 hoursModerate Degradation[5][6]
Alkaline Hydrolysis 0.01 M NaOHRoom Temp6 hoursPartial Degradation[1]
5 N NaOH80°C5 hoursConsiderable Degradation[5]
Oxidation 3% H₂O₂Room Temp10 hoursSignificant Degradation[1]
5% H₂O₂80°C3 hoursComplete Degradation[5][2]
Thermal Solid State105°C24 hoursNo Degradation[5]
Photolytic Solid StateUV light (254 nm)24 hoursNo Degradation[5]

Experimental Protocols

Protocol 1: General Sample Preparation for Analysis by HPLC

This protocol provides a general procedure for the preparation of this compound samples for quantification by High-Performance Liquid Chromatography (HPLC).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) in a 100 mL volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to volume with the solvent.

    • Prepare working standards by serial dilution of the stock solution.

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder a representative number of tablets or capsules.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

    • Transfer the powder to a volumetric flask.

    • Add approximately 70% of the flask volume with the dissolution solvent.

    • Vortex for 2 minutes and sonicate for 15 minutes to facilitate extraction.

    • Allow the solution to cool to room temperature and dilute to volume.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 2 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Cool and neutralize with 2 M NaOH.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 6 hours). Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a specified time (e.g., 10 hours).

  • Thermal Degradation: Expose the solid this compound powder to a high temperature (e.g., 105°C) for 24 hours. Dissolve the stressed powder in the analysis solvent.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (e.g., 254 nm) for 24 hours. Dissolve the stressed powder in the analysis solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis weighing Weighing dissolution Dissolution & Sonication weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC Injection filtration->hplc Transfer to Vial detection UV/MS Detection hplc->detection data Data Acquisition detection->data

Caption: Experimental workflow for this compound sample preparation and analysis.

degradation_pathways cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product Oxidation_Product Oxidation Products This compound->Oxidation_Product Acid Acidic (H+) Acid->this compound Base Alkaline (OH-) Base->this compound Oxidizer Oxidative ([O]) Oxidizer->this compound

Caption: Potential degradation pathways of this compound under stress conditions.

References

Cross-reactivity issues in immunoassays for PDE5 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for immunoassays targeting Phosphodiesterase 5 (PDE5) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the use of immunoassays for the detection of sildenafil, tadalafil, and vardenafil.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected results in my PDE5 inhibitor immunoassay?

A1: Unexpected results in immunoassays for PDE5 inhibitors can stem from several factors. The most common issue is cross-reactivity, where the antibody detects molecules structurally similar to the target analyte, such as metabolites or other PDE5 inhibitors. Other potential causes include matrix effects from the sample, procedural errors during the assay, or issues with reagent quality and storage.

Q2: How can I determine if my immunoassay is cross-reacting with other substances?

A2: To assess cross-reactivity, you should test the response of your assay to a panel of structurally related compounds, including known metabolites of the target drug and other commercially available PDE5 inhibitors. By running these compounds at various concentrations, you can determine their half-maximal inhibitory concentration (IC50) and calculate the percent cross-reactivity relative to the target analyte.

Q3: What is the significance of the IC50 value in a competitive immunoassay?

A3: The IC50, or half-maximal inhibitory concentration, represents the concentration of a drug or substance that is required to inhibit a biological process by 50%. In a competitive immunoassay, it is the concentration of the analyte that causes a 50% reduction in the signal. A lower IC50 value indicates a higher binding affinity of the antibody for the analyte.

Q4: How is percent cross-reactivity calculated from IC50 values?

A4: Percent cross-reactivity (%CR) is a measure of how strongly an antibody binds to a non-target analyte compared to the target analyte. It can be calculated using the following formula[1]:

%CR = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Concentrations or False Positives

Possible Cause:

  • Cross-reactivity: The antibody may be binding to metabolites of the target drug or other PDE5 inhibitors present in the sample. For example, some sildenafil antibodies have been shown to cross-react with vardenafil.

  • Sample Matrix Effects: Components in the sample matrix (e.g., serum, urine, or complex mixtures from functional foods) can interfere with the antibody-antigen binding, leading to artificially high signals.

Troubleshooting Steps:

  • Review Cross-Reactivity Data: Consult the cross-reactivity tables provided below for your specific immunoassay to identify potential interfering compounds.

  • Sample Dilution: Dilute your samples with the assay buffer to minimize matrix effects. A serial dilution can help determine the optimal dilution factor.

  • Spike and Recovery Experiment: Spike a known concentration of the target analyte into a blank matrix similar to your sample. If the recovery is significantly different from 100%, it indicates a matrix effect.

  • Confirmation with a Secondary Method: Confirm positive results using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G

Caption: Troubleshooting workflow for high signals or false positives.

Issue 2: Lower-Than-Expected Concentrations or False Negatives

Possible Cause:

  • Poor Antibody-Antigen Binding: Suboptimal assay conditions, such as incorrect pH or ionic strength of the buffers, can hinder the binding of the antibody to the target analyte.

  • Degraded Reagents: Improper storage or handling of antibodies, enzyme conjugates, or substrates can lead to a loss of activity.

  • Procedural Errors: Inaccurate pipetting, insufficient incubation times, or inadequate washing steps can all contribute to a weak signal.

Troubleshooting Steps:

  • Verify Assay Protocol: Double-check all steps of the experimental protocol, including incubation times, temperatures, and reagent concentrations.

  • Check Reagent Integrity: Ensure that all reagents are within their expiration dates and have been stored under the recommended conditions. Prepare fresh dilutions of critical reagents.

  • Optimize Assay Conditions: If you are developing your own assay, optimize parameters such as antibody and antigen concentrations, buffer composition, and incubation times.

  • Run Positive Controls: Always include a positive control with a known concentration of the target analyte to verify that the assay is performing as expected.

G

Caption: Troubleshooting workflow for low signals or false negatives.

Cross-Reactivity Data

The following tables summarize the cross-reactivity of various compounds with immunoassays for sildenafil and tadalafil. Data for vardenafil immunoassays is limited in the public domain. Researchers should always consult the product insert for the specific kit being used.

Table 1: Cross-Reactivity of a Sildenafil Monoclonal Antibody

Compound% Cross-Reactivity
Sildenafil 100
Hydroxyhomo sildenafil82.81
Vardenafil60.92
Acetildenafil50.48

Data derived from a study using a specific mouse anti-sildenafil monoclonal antibody.

Table 2: Cross-Reactivity of a Broad-Specific Tadalafil Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity (Calculated)
Tadalafil 16.1 100
Aminotadalafil20.578.5
Chloropretadalafil22.372.2
N-octylnortadalafil25.164.1
N-butyltadalafil28.456.7
Nortadalafil29.554.6

IC50 values are from a study on a broad-specific antibody for tadalafil and its analogues.[2] Percent cross-reactivity was calculated using the formula mentioned in the FAQs.

Experimental Protocols

Below are detailed methodologies for performing competitive ELISAs for the detection of sildenafil and a general protocol that can be adapted for tadalafil and vardenafil.

Detailed Protocol: Competitive ELISA for Sildenafil

This protocol is adapted from a published method for the rapid determination of sildenafil.[1]

Materials:

  • High-binding 96-well microtiter plates

  • Sildenafil standard

  • Anti-sildenafil antibody

  • Sildenafil-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., 50 mM carbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL/well of anti-sildenafil antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of sildenafil standard or sample and 50 µL of sildenafil-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the sildenafil concentration. Determine the concentration of sildenafil in the samples by interpolating their absorbance values from the standard curve.

G

Caption: General workflow for a competitive ELISA.

Signaling Pathway of PDE5 Inhibitors

PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] Understanding this pathway is crucial for interpreting experimental results and for the development of new therapeutic agents.

G

Caption: The NO/cGMP signaling pathway and the action of PDE5 inhibitors.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Carbodenafil in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of carbodenafil in biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate assay for their specific needs, such as pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis.

Method Performance Comparison

The primary methods for the quantification of this compound and its analogs in biological fluids are based on liquid chromatography coupled with mass spectrometry, renowned for its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection offers a more accessible but less sensitive alternative.

ParameterLC-MS/MSUPLC-MS/MSHPLC-UV
Linearity Range 2.00 to 1000 ng/mL[1]5 to 1,000 ng/mL10 to 1,000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 2.00 ng/mL[1]5 ng/mL10 ng/mL[2]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is low.Not explicitly stated, but LLOQ is low.1 ng/mL[2]
Accuracy (% Bias) Within ±15%[3]-3.2% to within ±15%[4]Not explicitly stated, but method was reliable.[2]
Precision (%RSD/CV) Intra-day: <15%, Inter-day: <15%[5]Intra-day: <8.4%, Inter-day: <8.4%[4]Intra- and Inter-day: <5.3%[2]
Mean Recovery 76.4% to 83.0%[1]~102%Not explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are representative protocols for the compared methods.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This method is considered the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and specificity.[1][6]

Sample Preparation: Liquid-Liquid Extraction[1][7]

  • To 200 µL of plasma, add an internal standard.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions[1]

  • Column: ACE, CN analytical column

  • Mobile Phase: 75% acetonitrile and 25% ammonium formate

  • Flow Rate: 0.5 mL/min

  • Run Time: 4.0 minutes

Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) is used for high selectivity.

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

UPLC offers faster analysis times and higher resolution compared to conventional HPLC.

Sample Preparation: Protein Precipitation[4]

  • To 100 µL of plasma, add an internal standard.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Inject a portion of the supernatant directly into the UPLC-MS/MS system.

Chromatographic Conditions[4]

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)

  • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min

  • Run Time: 1 minute per sample.

Mass Spectrometric Detection

  • Ionization Mode: ESI positive.

  • Monitoring: MRM of precursor and product ions for the analyte and internal standard.

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)

While less sensitive than MS methods, HPLC-UV can be a viable and more accessible alternative for quantification at higher concentrations.[2]

Sample Preparation

A similar liquid-liquid extraction or protein precipitation protocol as described for the LC-MS/MS method can be employed.

Chromatographic Conditions[2]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: UV absorbance at a wavelength where this compound exhibits maximum absorbance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of a quantitative bioanalytical method.

AssayValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation BiologicalSample Biological Sample (e.g., Plasma) Spiking Spike with Analyte & Internal Standard BiologicalSample->Spiking Extraction Extraction (LLE or PPT) Spiking->Extraction Chromatography LC Separation (HPLC/UPLC) Extraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAcquisition Data Acquisition & Processing Detection->DataAcquisition Linearity Linearity ValidatedAssay Validated Assay Linearity->ValidatedAssay Accuracy Accuracy Accuracy->ValidatedAssay Precision Precision Precision->ValidatedAssay LLOQ LLOQ LLOQ->ValidatedAssay Stability Stability Stability->ValidatedAssay DataAcquisition->Linearity DataAcquisition->Accuracy DataAcquisition->Precision DataAcquisition->LLOQ DataAcquisition->Stability

Caption: Workflow for Bioanalytical Method Validation.

References

Cross-Validation of Analytical Platforms for the Quantification of Carbodenafil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of different analytical platforms for the detection and quantification of Carbodenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. As an analog of Sildenafil, this compound is sometimes illicitly included in dietary supplements.[1] The accurate and reliable quantification of this compound is crucial for regulatory purposes, quality control, and pharmacokinetic studies. This document outlines the performance of various analytical techniques, supported by experimental data from published studies, to assist researchers in selecting the most appropriate platform for their specific needs.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform for this compound analysis is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix, and throughput. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for its high sensitivity and specificity, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) also present viable alternatives.[2][3]

Data Presentation: Performance Metrics

The following tables summarize the key performance metrics for the analysis of this compound and its analogs across different analytical platforms as reported in various studies.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterThis compound & Desmethyl this compound[4]53 PDE-5i including this compound[2]Desmethyl this compound[5]90 PDE-5is[6]
Linearity Range 2.00 - 1000 ng/mL---
Accuracy (% Recovery) 83.0% (this compound), 76.4% (Desmethyl this compound)80 - 110%--
Precision (%CV) Within acceptable limits< 15% (Repeatability)--
LOD -0.4 mg/kg-25 - 85 ng/g or ng/mL
LOQ 2.00 ng/mL1.2 mg/kg100 µg/L< 50 ng/g or 30 ng/mL
Matrix Human PlasmaHerbal Dietary SupplementsPostmortem BloodDietary Supplements

Table 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Related PDE5-Inhibitors

ParameterUdenafil[7]Carbamazepine[8][9]Sildenafil, Vardenafil, Tadalafil[10]
Linearity Range 5-35 µg/ml0.5-40 µg/ml-
Accuracy (% Recovery) 98.47% - 100.00%97.53% - 103.58% (Intra-day), 98.37% - 100.45% (Inter-day)93.0% - 103.3%
Precision (%RSD) < 2.0 (Intra-day & Inter-day)1.06% - 3.7% (Intra-day), 0.53% - 2.75% (Inter-day)0.4% - 0.8% (Intra-day), 1.0% - 1.7% (Inter-day)
LOD 0.102 µg/ml-1.03 - 2.16 mg/L
LOQ 0.308 µg/ml0.5 µg/ml3.42 - 7.21 mg/L
Matrix Bulk and Tablet Dosage FormRabbit PlasmaHoney-Mixed Herbal Sachets

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for PDE-5 Inhibitors

ParameterGeneral Performance for PDE-5i[2][3]
Key Consideration Requires derivatization for volatile compounds.
Selectivity High
Sensitivity Good, but generally lower than LC-MS/MS.
Application Can be used as a supplementary tool for structural elucidation.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of this compound using various platforms, based on published methods for this compound and other PDE5 inhibitors.

LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from a study on the simultaneous estimation of this compound and its metabolite, Des-methyl this compound.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add an internal standard.

    • Add 1 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: ACE, CN analytical column.[4]

    • Mobile Phase: 75% acetonitrile and 25% ammonium formate.[4]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Run Time: 4.0 minutes.[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

HPLC-UV Method for PDE5 Inhibitors in Solid Dosage Forms

This protocol is a generalized procedure based on methods developed for other PDE5 inhibitors like Udenafil.[7]

  • Sample Preparation:

    • Weigh and finely powder a representative sample of the dosage form.

    • Dissolve a portion of the powder equivalent to a specific dose of the active ingredient in a suitable solvent (e.g., 0.1N HCl).[7]

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate to a suitable concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[8][10]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Determined by the UV absorption maximum of this compound (e.g., 291 nm for Udenafil).[7]

GC-MS Method for PDE-5 Inhibitors

This protocol outlines a general approach, as the analysis of PDE-5 inhibitors by GC-MS often requires a derivatization step to increase volatility and thermal stability.[3]

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent and dry the residue.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat to facilitate the reaction.

    • The derivatized sample is then ready for injection.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Mandatory Visualizations

Signaling Pathway of this compound

This compound This compound PDE5 Phosphodiesterase 5 (PDE5) This compound->PDE5 Inhibits cGMP Cyclic Guanosine Monophosphate (cGMP) PDE5->cGMP Degrades Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GTP Guanosine Triphosphate (GTP) sGC Soluble Guanylate Cyclase (sGC) GTP->sGC sGC->cGMP Produces NO Nitric Oxide (NO) NO->sGC Activates Sample Sample Collection (e.g., Plasma, Supplement) Prep Sample Preparation (Extraction, Derivatization) Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS DataLCMS Data Acquisition (LC-MS/MS) LCMS->DataLCMS DataHPLC Data Acquisition (HPLC-UV) HPLC->DataHPLC DataGCMS Data Acquisition (GC-MS) GCMS->DataGCMS Compare Data Comparison and Cross-Validation DataLCMS->Compare DataHPLC->Compare DataGCMS->Compare Report Final Report Compare->Report MethodA Reference Method (e.g., Validated LC-MS/MS) ResultsA Results from Method A MethodA->ResultsA MethodB Test Method (e.g., HPLC-UV) ResultsB Results from Method B MethodB->ResultsB QCs Quality Control (QC) Samples QCs->MethodA QCs->MethodB Incurred Incurred Samples Incurred->MethodA Incurred->MethodB Comparison Statistical Comparison ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

References

Carbodenafil vs. Tadalafil: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, and carbodenafil, a lesser-known analogue of sildenafil. Due to the limited availability of published pharmacological data for this compound, this comparison leverages data for sildenafil as a structural and functional analogue to provide a comprehensive overview. This approach is taken to fulfill the comparative aspect of this guide, and all instances where sildenafil data is used as a proxy for this compound are clearly indicated.

Mechanism of Action

Both tadalafil and this compound (acting as a sildenafil analogue) exert their pharmacological effects by selectively inhibiting the PDE5 enzyme. PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.

The signaling pathway begins with the release of nitric oxide (NO) in response to sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow to the corpus cavernosum, resulting in an erection. PDE5 terminates this process by hydrolyzing cGMP. By inhibiting PDE5, tadalafil and sildenafil (as a proxy for this compound) prevent the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.

Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation & Increased Blood Flow cGMP->Smooth_Muscle_Relaxation Promotes PDE5 PDE5 cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes PDE5_Inhibitors Tadalafil / this compound (Sildenafil Analogue) PDE5_Inhibitors->PDE5 Inhibits

Figure 1: cGMP Signaling Pathway in Penile Erection.

Potency and Selectivity

The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Selectivity refers to the drug's ability to inhibit PDE5 over other PDE isoforms, which is crucial for minimizing off-target side effects.

Note: Specific IC50 and selectivity data for this compound are not available in published literature. The data for sildenafil is presented as an analogue.

ParameterTadalafilThis compound (as Sildenafil Analogue)
PDE5 IC50 (nM) 1.85.22
Selectivity vs. PDE1 >10,000-fold~80-fold
Selectivity vs. PDE6 ~700-fold~10-fold
Selectivity vs. PDE11 ~25-fold>350-fold

Data compiled from various sources.

Tadalafil exhibits high potency for PDE5 and demonstrates significant selectivity over other PDE isoforms, particularly PDE6, which is involved in vision. Sildenafil is also potent and selective for PDE5, though it shows less selectivity against PDE6 compared to tadalafil, which can lead to visual disturbances in some individuals. Tadalafil's lower selectivity for PDE11, an enzyme found in skeletal muscle, has been suggested as a potential cause of myalgia in some users.

Pharmacokinetics

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which in turn influence its onset and duration of action.

Note: Pharmacokinetic data for this compound is not available. The data for sildenafil is presented as an analogue.

ParameterTadalafilThis compound (as Sildenafil Analogue)
Bioavailability (%) Not determined~40
Time to Max. Concentration (Tmax) (hours) 20.5 - 2
Half-life (t1/2) (hours) 17.53 - 5
Metabolism Primarily CYP3A4Primarily CYP3A4 and CYP2C9
Excretion Feces (~61%), Urine (~36%)Feces (~80%), Urine (~13%)

Data compiled from various sources.

A key differentiator between tadalafil and sildenafil is their pharmacokinetic profiles. Tadalafil has a significantly longer half-life, which results in a longer duration of action, earning it the nickname "the weekend pill". Sildenafil has a more rapid onset of action but a shorter duration.

Experimental Protocols

Determination of IC50 Values

The potency of PDE5 inhibitors is determined through in vitro enzyme inhibition assays.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Recombinant_PDE5 Purified Recombinant PDE5 Enzyme Incubation_Step Incubate Enzyme, Inhibitor, and Substrate Recombinant_PDE5->Incubation_Step Inhibitor_Dilutions Serial Dilutions of Tadalafil/Carbodenafil Inhibitor_Dilutions->Incubation_Step cGMP_Substrate [3H]-cGMP Substrate cGMP_Substrate->Incubation_Step Separation Separate [3H]-GMP from [3H]-cGMP (e.g., Chromatography) Incubation_Step->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50_Calculation Calculate IC50 Value (Non-linear Regression) Quantification->IC50_Calculation

Figure 2: Experimental Workflow for IC50 Determination.

Methodology:

  • Enzyme Preparation: Recombinant human PDE5 is purified.

  • Inhibitor Preparation: A range of concentrations of the test compound (tadalafil or this compound) are prepared by serial dilution.

  • Assay: The PDE5 enzyme is incubated with the test compound at various concentrations in the presence of a radiolabeled substrate, typically [3H]-cGMP.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Product Separation: The radiolabeled product, [3H]-5'-GMP, is separated from the unreacted substrate, [3H]-cGMP, using techniques such as ion-exchange chromatography.

  • Quantification: The amount of [3H]-5'-GMP produced is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Selectivity Profiling

To determine the selectivity of an inhibitor, similar enzymatic assays are performed using a panel of other purified PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 values for each isoform are determined and compared to the IC50 for PDE5 to calculate the selectivity ratio.

In Vivo Efficacy Studies

Animal models are used to assess the in vivo efficacy of PDE5 inhibitors.

Methodology (Rabbit Model):

  • Animal Model: Male New Zealand white rabbits are commonly used.

  • Anesthesia and Surgical Preparation: Rabbits are anesthetized, and the carotid artery and jugular vein are cannulated for blood pressure monitoring and drug administration, respectively. The penis is exposed, and a needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

  • Drug Administration: The test compound is administered intravenously or orally.

  • Erectile Response Induction: The cavernous nerve is electrically stimulated to induce an erectile response.

  • Data Measurement: The maximal ICP and the area under the curve (AUC) of the ICP response are measured before and after drug administration.

  • Analysis: The potentiation of the erectile response by the drug is quantified by comparing the ICP and AUC values with and without the drug.

Summary and Conclusion

Tadalafil is a potent and highly selective PDE5 inhibitor with a long duration of action, making it a well-established therapeutic option. This compound, as an analogue of sildenafil, is expected to be a potent PDE5 inhibitor. Based on the data for sildenafil, this compound would likely have a shorter duration of action compared to tadalafil and potentially a different side-effect profile, particularly concerning visual disturbances due to lower selectivity against PDE6.

The lack of comprehensive pharmacological and toxicological data for this compound is a significant concern. Its presence as an undeclared ingredient in some supplements raises safety issues, as highlighted by reports of toxicity. Further research is imperative to fully characterize the pharmacological profile of this compound and to understand its potential risks and benefits. For drug development professionals, the distinct pharmacokinetic profile of tadalafil offers a clear example of how modifying this aspect of a drug can lead to a differentiated clinical profile within the same therapeutic class.

An In-Vivo Efficacy Comparison: The Established Therapeutic Vardenafil Versus the Unregulated Analogue Carbodenafil

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This comparison guide provides a detailed overview of the in-vivo efficacy of Vardenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, and Carbodenafil, a structurally related but unapproved analogue. While extensive clinical data support the efficacy and safety of Vardenafil for the treatment of erectile dysfunction (ED), this compound is primarily identified as an illicit adulterant in unregulated "herbal" supplements, lacking formal efficacy studies and posing significant health risks.

Mechanism of Action: PDE5 Inhibition

Both Vardenafil and this compound are believed to exert their effects through the inhibition of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[1] Elevated cGMP leads to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood inflow and an erection.[2] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[1][2] It is important to note that these agents do not induce erections in the absence of sexual stimulation.[1]

PDE5_Signaling_Pathway cluster_0 Physiological Erection Pathway cluster_1 PDE5 Regulation & Inhibition cluster_2 Inhibitors Sexual\nStimulation Sexual Stimulation Nitric Oxide\n(NO) Release Nitric Oxide (NO) Release Sexual\nStimulation->Nitric Oxide\n(NO) Release Guanylate Cyclase\n(Active) Guanylate Cyclase (Active) Nitric Oxide\n(NO) Release->Guanylate Cyclase\n(Active) activates cGMP cGMP Guanylate Cyclase\n(Active)->cGMP converts GTP to Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation promotes PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 degraded by Increased\nBlood Flow Increased Blood Flow Smooth Muscle\nRelaxation->Increased\nBlood Flow Erection Erection Increased\nBlood Flow->Erection Vardenafil Vardenafil Vardenafil->PDE5 inhibits This compound This compound This compound->PDE5 inhibits Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Efficacy & Safety Assessment A Patient Recruitment (Male, ≥18 years, ED history ≥6 months) B Informed Consent & Medical History A->B C 4-Week Treatment-Free Run-in Period B->C D Baseline Data Collection (IIEF, SEP Diary) C->D E Randomization (Double-Blind) D->E F Drug Administration (Vardenafil or Placebo) E->F Group 1: Vardenafil Group 2: Placebo G Patient Diary Recording (Sexual attempts, SEP2, SEP3, Onset Time) F->G I Adverse Event Monitoring F->I H Endpoint Data Collection (IIEF, SEP, GAQ) G->H J Statistical Analysis H->J I->J

References

Navigating the Nuances: A Comparative Analysis of Novel PDE5 Inhibitor Side-Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the side-effect profiles of novel phosphodiesterase type 5 (PDE5) inhibitors is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the adverse event profiles of emerging PDE5 inhibitors—avanafil, lodenafil, mirodenafil, and udenafil—alongside the well-established first-generation agents: sildenafil, tadalafil, and vardenafil. The data presented is collated from a range of clinical trials and meta-analyses to support a data-driven understanding of their tolerability.

The advent of second-generation PDE5 inhibitors has been driven by the pursuit of enhanced selectivity and, consequently, a more favorable side-effect profile. The primary mechanism of action for all PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation. However, off-target inhibition of other PDE isoenzymes, such as PDE6 in the retina and PDE11 in skeletal muscle, is a key determinant of the adverse event landscape.

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) associated with novel and established PDE5 inhibitors as reported in clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to variations in study design, patient populations, and dosage regimens.

Table 1: Side-Effect Profile of Novel PDE5 Inhibitors (Incidence in %)

Adverse EventAvanafil (100/200 mg)Lodenafil Carbonate (80 mg)Mirodenafil (100 mg)Udenafil (100/200 mg)Placebo
Headache 5.9 - 10.2> placebo9.2~10.51.4
Flushing 3.8 - 4.2> placebo15.810.5 - 12.50.0
Dyspepsia 0.3 - 1.4> placeboNot frequently reportedMild0.0
Nasal Congestion / Rhinitis 1.7 (Sinus Congestion)> placeboNot frequently reportedMild0.0
Visual Disturbances None reported> placeboNone reportedBlurred vision (less common)Not applicable
Back Pain / Myalgia <2Not frequently reportedVery rareMild (less common)Not applicable

Table 2: Side-Effect Profile of Established PDE5 Inhibitors (Incidence in %)

Adverse EventSildenafil (100 mg)Tadalafil (20 mg)Vardenafil (20 mg)
Headache 12.814.516
Flushing 10.44.112
Dyspepsia ~4.2~4.2Not specified
Nasal Congestion / Rhinitis Not specified>1-10Not specified
Visual Disturbances 1.9Not specified<2
Back Pain / Myalgia Not specified6.5 / 5.7Not specified

Signaling Pathways and Experimental Workflows

To contextualize the side-effect profiles, it is crucial to understand the underlying molecular mechanisms and the methodologies for their assessment.

PDE5_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell cluster_inhibition Pharmacological Intervention Nerve Terminals Nerve Terminals sGC Soluble Guanylate Cyclase (sGC) Nerve Terminals->sGC NO Endothelial Cells Endothelial Cells Endothelial Cells->sGC NO cGMP cGMP sGC->cGMP Activates GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Ca2+_Reduction [Ca2+] Reduction PKG->Ca2+_Reduction Leads to Relaxation Relaxation Ca2+_Reduction->Relaxation 5'-GMP 5'-GMP (Inactive) PDE5->5'-GMP Degrades PDE5_Inhibitor Novel PDE5 Inhibitor PDE5_Inhibitor->PDE5 Inhibits

Caption: PDE5 Signaling Pathway in Smooth Muscle Relaxation.

The diagram above illustrates the nitric oxide (NO)-cGMP pathway. Sexual stimulation leads to the release of NO, which activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), resulting in decreased intracellular calcium and smooth muscle relaxation. PDE5 enzymes hydrolyze cGMP to its inactive form, 5'-GMP. PDE5 inhibitors block this degradation, thereby enhancing the relaxation effect.

Adverse_Event_Workflow cluster_trial Clinical Trial Protocol cluster_assessment Adverse Event Assessment cluster_analysis Data Analysis and Reporting Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Recruitment->Randomization Drug_Administration Drug/Placebo Administration Randomization->Drug_Administration Data_Collection Data Collection Drug_Administration->Data_Collection Patient_Diaries Patient-Reported Outcomes (Diaries/Questionnaires) Data_Collection->Patient_Diaries Clinical_Visits Scheduled Clinical Visits (Vital Signs, Physical Exams) Data_Collection->Clinical_Visits Lab_Tests Laboratory Tests (Blood, Urine) Data_Collection->Lab_Tests AE_Reporting Adverse Event (AE) Reporting and Grading Patient_Diaries->AE_Reporting Clinical_Visits->AE_Reporting Lab_Tests->AE_Reporting Data_Analysis Statistical Analysis (Incidence, Severity) AE_Reporting->Data_Analysis Safety_Profile Determination of Safety Profile Data_Analysis->Safety_Profile Regulatory_Submission Regulatory Submission Safety_Profile->Regulatory_Submission

Caption: Workflow for Adverse Event Assessment in Clinical Trials.

This workflow outlines the systematic process of monitoring and evaluating adverse events in a clinical trial for a new PDE5 inhibitor. It begins with patient recruitment and randomization, followed by drug administration and multi-faceted data collection. Adverse events are then rigorously analyzed to establish the drug's safety profile.

Experimental Protocols

While specific, detailed protocols from individual clinical trials are often proprietary, the general methodology for assessing the side-effect profiles of PDE5 inhibitors follows a standardized approach as outlined below.

Assessment of Treatment-Emergent Adverse Events (TEAEs)

  • Objective: To systematically collect, document, and evaluate all adverse events (AEs) that occur during a clinical trial.

  • Methodology:

    • Patient Reporting: Participants are instructed to report any new or worsening symptoms to the clinical trial staff, regardless of whether they believe it is related to the study medication. This is often facilitated through patient diaries.

    • Investigator Assessment: At scheduled study visits, clinical investigators conduct systematic assessments for AEs. This includes open-ended questioning (e.g., "Have you had any health problems since your last visit?") and specific checklists for known side effects of the drug class.

    • Data Collection: All reported AEs are recorded on a standardized Case Report Form (CRF). The information captured includes:

      • A description of the event.

      • The onset, duration, and resolution of the event.

      • The severity of the event, typically graded on a scale (e.g., mild, moderate, severe).

      • The investigator's assessment of the relationship between the event and the study drug (e.g., related, possibly related, not related).

      • Any action taken in response to the event (e.g., dose modification, discontinuation of the drug).

    • Standardized Questionnaires: Validated questionnaires are often used to assess specific side effects. For example, the International Index of Erectile Function (IIEF) is a primary efficacy measure but also captures information relevant to sexual function-related side effects.

    • Physical Examinations and Laboratory Tests: Regular physical examinations, including vital signs, and laboratory tests (e.g., blood chemistry, urinalysis) are conducted to monitor for any physiological changes that may indicate an adverse drug reaction.

  • Data Analysis: The incidence of each TEAE is calculated for each treatment group (including placebo) and compared statistically. The data is often presented in tables summarizing the number and percentage of participants experiencing each adverse event.

Discussion and Conclusion

The development of novel PDE5 inhibitors has focused on improving selectivity to minimize off-target effects. Avanafil, for instance, exhibits high selectivity for PDE5 over other PDE isoenzymes, which is reflected in a lower reported incidence of visual disturbances and back pain/myalgia compared to some older agents. Mirodenafil and udenafil also demonstrate a favorable safety profile in clinical trials, with headache and flushing being the most commonly reported, and generally mild, adverse events. Lodenafil has also shown a satisfactory efficacy-safety profile, with common side effects including rhinitis, headache, and flushing.

Carbodenafil: An Uncharted Tool for PDE5 Research? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is paramount for generating robust and reproducible data. This guide provides a comparative analysis of Carbodenafil, a lesser-known phosphodiesterase 5 (PDE5) inhibitor, against well-established research tools such as Sildenafil, Vardenafil, and Tadalafil. While this compound has been identified as a sildenafil analog, a critical lack of publicly available data on its potency and selectivity currently hinders its validation as a reliable tool compound for PDE5 research.

This guide summarizes the known pharmacological data for established PDE5 inhibitors, outlines the necessary experimental protocols to characterize and validate a novel inhibitor like this compound, and presents the key signaling pathways and experimental workflows in a visual format to aid in experimental design.

The PDE5 Signaling Pathway: A Visual Overview

The inhibition of phosphodiesterase 5 (PDE5) is a key therapeutic strategy for conditions such as erectile dysfunction and pulmonary hypertension. The pathway involves the nitric oxide (NO) mediated activation of soluble guanylate cyclase (sGC), leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating the signal. PDE5 inhibitors block this hydrolysis, leading to an accumulation of cGMP and enhanced downstream effects.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP converts cGMP cGMP PDE5 PDE5 cGMP->PDE5 hydrolyzes PKG_inactive PKG (inactive) cGMP->PKG_inactive activates GMP 5'-GMP PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation This compound This compound This compound->PDE5 inhibits Sildenafil Sildenafil Sildenafil->PDE5 inhibits Vardenafil Vardenafil Vardenafil->PDE5 inhibits Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: The Nitric Oxide/cGMP/PDE5 signaling pathway.

Comparative Analysis of PDE5 Inhibitors

Table 1: In Vitro Potency of Common PDE5 Inhibitors

CompoundIC50 (nM) for PDE5Source
Sildenafil3.5 - 6.6[1][2]
Vardenafil0.7[1][2]
Tadalafil1.8[2]
This compound Data not available

IC50 (half maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.

Table 2: In Vitro Selectivity Profile of Common PDE5 Inhibitors (IC50 in nM)

CompoundPDE1PDE2PDE3PDE4PDE6PDE11
Sildenafil>280>1000>1000>100022>1000
Vardenafil180>1000>1000>100011>1000
Tadalafil>10000>10000>10000>10000>1000025
This compound Data not available Data not available Data not available Data not available Data not available Data not available

Selectivity is critical for a tool compound to avoid off-target effects. The data represents the IC50 values against other major phosphodiesterase isoforms.

Experimental Protocols for Validation

To validate this compound as a tool compound for PDE5 research, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a validation.

In Vitro PDE Inhibition Assay

Objective: To determine the potency (IC50) and selectivity of this compound against a panel of human recombinant phosphodiesterase enzymes.

Materials:

  • Human recombinant PDE enzymes (PDE1-11)

  • This compound

  • Sildenafil, Vardenafil, Tadalafil (as controls)

  • [³H]-cGMP or fluorescently labeled cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Scintillation fluid and counter, or fluorescence plate reader

  • 96-well microplates

Methodology:

  • Enzyme and Compound Preparation:

    • Reconstitute and dilute recombinant PDE enzymes in assay buffer to a concentration that yields a linear reaction rate.

    • Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a final dilution in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle control), and the PDE enzyme.

    • Pre-incubate the mixture at 30°C for 15 minutes.

    • Initiate the reaction by adding the [³H]-cGMP substrate.

    • Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction (e.g., by boiling or adding a stop solution).

    • For radiolabeled assays, separate the product ([³H]-GMP) from the substrate using methods like anion-exchange chromatography or scintillation proximity assay.

    • For fluorescent assays, measure the change in fluorescence intensity according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for In Vitro Validation

The following diagram illustrates a typical workflow for the in vitro characterization of a novel PDE5 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Validation Compound_Prep Prepare Serial Dilutions of this compound & Controls Incubation Incubate Enzymes with Inhibitors Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant PDE Enzymes Enzyme_Prep->Incubation Reaction Initiate Reaction with cGMP Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Product Formation Termination->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Selectivity_Profile Determine Selectivity Profile IC50_Calc->Selectivity_Profile Validation Validate as a Tool Compound Selectivity_Profile->Validation

Caption: Workflow for in vitro validation of a PDE5 inhibitor.

Conclusion

This compound's structural similarity to sildenafil suggests it may act as a potent and selective PDE5 inhibitor. However, the current lack of published, peer-reviewed data on its pharmacological properties makes it an unvalidated tool for rigorous scientific research. For this compound to be considered a reliable tool compound, its potency and selectivity against all human phosphodiesterase isoforms must be thoroughly characterized and compared against established standards. The experimental protocols outlined in this guide provide a clear path for such a validation. Until this data becomes publicly available, researchers should exercise caution and rely on well-characterized inhibitors like sildenafil, vardenafil, and tadalafil for their PDE5 research.

References

Comparative Metabolic Pathways of Carbodenafil and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the metabolic pathways of Carbodenafil, an unapproved sildenafil analogue, and three commercially available phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. The information presented is based on available scientific literature and is intended to support research and drug development activities.

Executive Summary

This compound is structurally similar to sildenafil, and its metabolism is presumed to follow a similar pathway, primarily involving N-desmethylation. However, comprehensive data on the complete metabolic profile of this compound is scarce due to its status as an unapproved substance. In contrast, the metabolic pathways of sildenafil, tadalafil, and vardenafil have been extensively studied and are well-characterized. The primary route of metabolism for these approved PDE5 inhibitors is hepatic, mediated largely by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributing isoform.

Metabolic Pathways

The metabolic pathways of sildenafil, tadalafil, and vardenafil are primarily oxidative and occur in the liver. The key enzymes involved are from the cytochrome P450 family.

This compound

Direct and comprehensive studies detailing the metabolic pathways of this compound are limited. However, based on its structural similarity to sildenafil and toxicological reports, the primary metabolic pathway is believed to be N-desmethylation, leading to the formation of desmethyl this compound.[1][2] Further metabolism likely involves hydroxylation of this primary metabolite.[1][2]

Inferred Metabolic Pathway of this compound

G This compound This compound Desmethyl_this compound Desmethyl this compound This compound->Desmethyl_this compound N-desmethylation (Presumed via CYP3A4) Hydroxy_Metabolite Hydroxy Desmethyl This compound Desmethyl_this compound->Hydroxy_Metabolite Hydroxylation G Sildenafil Sildenafil N_Desmethylsildenafil N-desmethylsildenafil (UK-103,320) Sildenafil->N_Desmethylsildenafil N-demethylation (CYP3A4, CYP2C9) Further_Metabolites Further Metabolites N_Desmethylsildenafil->Further_Metabolites Further Metabolism G Tadalafil Tadalafil Catechol Catechol Metabolite Tadalafil->Catechol Hydroxylation (CYP3A4) Methylcatechol Methylcatechol Metabolite Catechol->Methylcatechol Methylation Glucuronide Methylcatechol Glucuronide Methylcatechol->Glucuronide Glucuronidation G Vardenafil Vardenafil N_Desethylvardenafil N-desethylvardenafil Vardenafil->N_Desethylvardenafil N-de-ethylation (CYP3A4, CYP3A5, CYP2C9) Further_Metabolites Further Metabolites N_Desethylvardenafil->Further_Metabolites Further Metabolism G Start Test Compound HLM_Incubation Incubation with Human Liver Microsomes (HLMs) Start->HLM_Incubation LC_MS LC-MS/MS Analysis HLM_Incubation->LC_MS Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Recombinant_CYP Incubation with Recombinant CYP Enzymes Metabolite_ID->Recombinant_CYP Chemical_Inhibition Incubation with HLMs and CYP Inhibitors Metabolite_ID->Chemical_Inhibition Phenotyping Reaction Phenotyping Recombinant_CYP->Phenotyping Chemical_Inhibition->Phenotyping

References

Benchmarking Carbodenafil's Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect in the development of novel phosphodiesterase (PDE) inhibitors is the characterization of their selectivity profile across the diverse PDE superfamily. This guide provides a framework for benchmarking the selectivity of Carbodenafil, a known phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited availability of public data on this compound's specific activity against various PDE isoforms, this comparison utilizes data from well-characterized PDE5 inhibitors—sildenafil, vardenafil, and tadalafil—to establish a reference for selectivity.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data, detailed methodologies for assessing inhibitor selectivity, and visual representations of key biological pathways and experimental workflows.

Comparative Selectivity of PDE5 Inhibitors

The inhibitory potency of a compound against different PDE isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of an inhibitor for its target isoform (e.g., PDE5) over other isoforms is determined by the ratio of IC50 values. For instance, a higher IC50 for PDE6 compared to PDE5 signifies greater selectivity for PDE5.

The following table summarizes the reported IC50 values for sildenafil, vardenafil, and tadalafil against a panel of human phosphodiesterase isoforms. This data serves as a benchmark for evaluating the potential selectivity of new chemical entities like this compound.

Phosphodiesterase IsoformSildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)
PDE1 280180>10,000
PDE2 >10,000>1,000>10,000
PDE3 >10,000>1,000>10,000
PDE4 >10,000>1,000>10,000
PDE5 3.5 - 6.6 0.7 1.8 - 5
PDE6 22 - 3911>10,000
PDE11 7,4009,300200

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols for Determining PDE Inhibitor Selectivity

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro assays used for this purpose.

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay is a widely used, homogeneous, and high-throughput method for measuring enzyme activity and inhibition.

Principle:

SPA utilizes microbeads that are coated with a scintillant and a molecule that can bind to the product of the enzymatic reaction. A radiolabeled substrate is used in the assay. When the enzyme is active, it converts the radiolabeled substrate into a product that binds to the SPA beads. The proximity of the radiolabel to the scintillant on the bead results in the emission of light, which is detected by a scintillation counter. An inhibitor will prevent the formation of the product, leading to a decrease in the light signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the purified recombinant human PDE enzyme of interest in the reaction buffer.

    • Prepare a solution of the radiolabeled substrate (e.g., [3H]-cGMP) in the reaction buffer.

    • Prepare a slurry of the SPA beads (e.g., yttrium silicate beads) in the reaction buffer.

  • Assay Procedure:

    • In a microplate, add the test compound at various concentrations.

    • Add the PDE enzyme solution to each well.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by adding the SPA bead slurry.

    • Seal the plate and allow the beads to settle for at least 60 minutes.

    • Measure the light emission using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization assay is another homogeneous method suitable for high-throughput screening of enzyme inhibitors.

Principle:

This assay utilizes a fluorescently labeled substrate (tracer). When the tracer is in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is depolarized. When the enzyme hydrolyzes the tracer, the resulting smaller fluorescent molecule tumbles even more rapidly, leading to a greater depolarization of the emitted light. In a competitive binding format, a fluorescent ligand binds to an antibody. An inhibitor will compete with the fluorescent ligand for binding to the antibody, resulting in a decrease in fluorescence polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).

    • Prepare a solution of the purified recombinant human PDE enzyme.

    • Prepare a solution of a fluorescently labeled cGMP derivative (tracer).

    • For competitive assays, prepare a solution of a cGMP-specific antibody.

  • Assay Procedure:

    • In a black microplate, add the test compound at various concentrations.

    • Add the PDE enzyme solution.

    • Add the fluorescent tracer.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The change in millipolarization (mP) units is measured.

    • Calculate the percentage of inhibition based on the change in mP values in the presence of the inhibitor compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

Diagrams are essential tools for understanding complex biological and experimental systems. The following diagrams were generated using Graphviz (DOT language) to illustrate the cGMP signaling pathway, a typical experimental workflow, and the concept of inhibitor selectivity.

cGMP_Signaling_Pathway cluster_activation Signal Activation cluster_synthesis cGMP Synthesis cluster_degradation cGMP Degradation cluster_inhibition Inhibition cluster_effect Cellular Effect Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP This compound This compound This compound->PDE5 Inhibits Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation

Caption: The cGMP signaling pathway, illustrating the role of PDE5 and the mechanism of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagent Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Setup Dispense Reagents into Microplate Reagent Prep->Plate Setup Incubation Incubate at Controlled Temperature Plate Setup->Incubation Detection Measure Signal (e.g., Scintillation, Fluorescence) Incubation->Detection Data Processing Calculate % Inhibition Detection->Data Processing Curve Fitting Generate Dose-Response Curve Data Processing->Curve Fitting IC50 Determination Determine IC50 Value Curve Fitting->IC50 Determination Inhibitor_Selectivity cluster_selective Selective Inhibitor cluster_nonselective Non-Selective Inhibitor Selective\nInhibitor Selective Inhibitor PDE5_S PDE5 Selective\nInhibitor->PDE5_S High Affinity PDE6_S PDE6 Selective\nInhibitor->PDE6_S Low Affinity Non-Selective\nInhibitor Non-Selective Inhibitor PDE5_NS PDE5 Non-Selective\nInhibitor->PDE5_NS High Affinity PDE6_NS PDE6 Non-Selective\nInhibitor->PDE6_NS High Affinity

References

Safety Operating Guide

Proper Disposal of Carbodenafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Carbodenafil must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with general best practices for pharmaceutical compounds with incomplete hazard profiles.

Given the limited publicly available data on the ecotoxicity and specific hazardous characteristics of this compound, a precautionary approach is mandatory. All this compound waste, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 5-(2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneCleanchem Laboratories LLP[1]
Molecular Formula C24H32N6O3PubChem
Molecular Weight 452.5 g/mol PubChem
Acute Toxicity (Oral LD50) No Data AvailableCleanchem Laboratories LLP[1]
Ecotoxicity No Data AvailableCleanchem Laboratories LLP[1]
OSHA Hazard Class Not classified as a "Hazardous Chemical" under 29 CFR 1910.1200Cleanchem Laboratories LLP[1]

Note: The absence of data does not imply that the substance is harmless. The structural similarity to other pharmacologically active compounds warrants handling it as potentially hazardous. A fatal intoxication has been reported in a case involving a related analogue, desmethyl this compound, highlighting the potential for significant toxicity.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines for chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:
  • Collect all unused or expired pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, lab coats) in a designated, leak-proof hazardous waste container.
  • The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a chemical constituent.
  • Liquid Waste:
  • Collect all solutions containing this compound in a separate, leak-proof, and chemically resistant hazardous waste container (e.g., a glass or polyethylene carboy).
  • Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
  • The container must be clearly labeled "Hazardous Waste" and specify all chemical components, including "this compound" and any solvents, with their approximate concentrations.
  • Sharps Waste:
  • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also treated as hazardous waste.

2. Labeling and Storage:

  • All hazardous waste containers must be kept closed at all times, except when adding waste.
  • Store the waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and drains.
  • Ensure all labels are legible and facing forward.

3. Request for Disposal:

  • Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a pickup.
  • Do not dispose of any this compound waste down the drain or in the regular trash.[1] This is a critical step to prevent environmental contamination.

4. Final Disposal Method:

  • The recommended final disposal method for this compound is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[1]
  • This destruction process will be managed by a licensed hazardous material disposal company contracted by your institution.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

Carbodenafil_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Request Pickup by EHS / Licensed Contractor storage->pickup disposal Incineration at a Licensed Facility pickup->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.

References

Personal protective equipment for handling Carbodenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Carbodenafil, a substance requiring careful management in a laboratory setting. Adherence to these procedures is paramount to ensure personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required personal protective equipment.

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves.Inspect gloves prior to use.[1]
Respiratory Protection Particulate respirator.NIOSH-approved N100 or CEN-approved FFP3[1]

It is crucial to always inspect PPE for integrity before use and to wash hands thoroughly after handling the compound, even when gloves are worn.[1]

Emergency First-Aid Protocols

Immediate and appropriate first-aid response is critical in the event of an accidental exposure to this compound.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, keep them at rest in a comfortable position. Seek medical attention if symptoms develop or persist.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Procedural Guidance for Safe Handling

The following workflow illustrates the essential steps for safely handling this compound within a laboratory environment, from initial preparation to final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area weigh Weigh this compound in Ventilated Enclosure prep_area->weigh dissolve Dissolve or Use as Required weigh->dissolve decontaminate_tools Decontaminate Equipment and Surfaces dissolve->decontaminate_tools remove_ppe Remove PPE in Correct Order decontaminate_tools->remove_ppe waste_collection Collect Waste in Labeled, Sealed Container remove_ppe->waste_collection waste_disposal Dispose via Licensed Hazardous Waste Contractor waste_collection->waste_disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Hierarchy of Controls for Exposure Minimization

To effectively manage the risks associated with this compound, a hierarchical approach to control measures should be implemented. This strategy prioritizes the most effective control measures to eliminate or reduce hazards.

Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.